2-Iodo-5-methoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRFMOFYYPMQBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446170 | |
| Record name | Benzaldehyde, 2-iodo-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77287-58-2 | |
| Record name | Benzaldehyde, 2-iodo-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77287-58-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 2-Iodo-5-methoxybenzaldehyde (CAS 77287-58-2)
This document provides a comprehensive technical overview of this compound, a key organic intermediate. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development. The guide details the compound's physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and applications, along with safety protocols and representative experimental procedures.
This compound is a substituted aromatic aldehyde featuring an iodine atom ortho to the aldehyde group and a methoxy group in the meta position. These functional groups provide distinct reactive sites, making it a versatile building block in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 77287-58-2[1][2][3][4][5] |
| Molecular Formula | C₈H₇IO₂[1][2][3][4][5] |
| Molecular Weight | 262.04 g/mol [1][2][3][4] |
| IUPAC Name | This compound[3][4] |
| Synonyms | 5-methoxy-2-iodobenzaldehyde[3] |
| InChI Key | YHRFMOFYYPMQBE-UHFFFAOYSA-N[2][3][4] |
| Canonical SMILES | COC1=CC(=C(C=C1)I)C=O[2][3][4] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical Form | Solid[2][3] |
| Color | White to Yellow[3][6] |
| Melting Point | 110-115 °C[2][3] |
| Boiling Point | Data not readily available |
| Solubility | Data not readily available |
| Sensitivity | Air and light sensitive[3] |
Spectroscopic Data
Structural confirmation of this compound relies on standard spectroscopic techniques. While actual spectra should be referenced from the supplier, the expected characteristics are as follows:
-
¹H NMR: The spectrum would feature a singlet for the aldehydic proton (~9.5-10.5 ppm), a singlet for the methoxy protons (~3.8-4.0 ppm), and distinct signals in the aromatic region (6.5-8.0 ppm) corresponding to the three protons on the benzene ring, with coupling patterns dictated by their relative positions.
-
¹³C NMR: The spectrum would show a characteristic signal for the aldehyde carbonyl carbon (~190 ppm), carbons of the aromatic ring (with the iodinated carbon being significantly shielded), and the methoxy carbon (~55-60 ppm).
-
IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹) and C-O stretches for the ether linkage (~1250 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (262.04 g/mol ).
Synthesis and Chemical Reactivity
Synthetic Pathways
This compound is typically synthesized from commercially available precursors. A common strategy involves the ortho-iodination of 3-methoxybenzaldehyde. This can be achieved through methods like directed ortho-metalation followed by quenching with an iodine source.
Caption: Plausible synthetic workflow for this compound.
Chemical Reactivity
The utility of this compound stems from the orthogonal reactivity of its functional groups. The aryl iodide is a handle for forming carbon-carbon and carbon-heteroatom bonds, while the aldehyde is susceptible to a wide range of nucleophilic attacks and redox reactions. This dual reactivity makes it a valuable intermediate for building molecular complexity. A related compound, 2-iodo-5-methoxybenzoic acid, is noted for its excellent performance in cross-coupling reactions to build biaryl systems.[7]
Caption: Key reactivity pathways of this compound.
Applications in Research and Development
The structural motifs accessible from this compound are prevalent in various fields:
-
Pharmaceutical and Drug Discovery: It serves as a precursor for synthesizing complex molecules with potential therapeutic value.[7] The ability to easily form biaryl linkages via Suzuki coupling is particularly relevant, as this scaffold is common in many drug candidates.[7]
-
Materials Science: The aryl iodide functionality allows for its incorporation into conjugated polymers and organic electronic materials through polymerization reactions like Sonogashira and Heck couplings.
-
Organic Synthesis: It is a valuable intermediate for creating a diverse library of substituted benzaldehyde derivatives for use in further synthetic transformations.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a key application for this compound.
Objective: To synthesize 2-(4-methylphenyl)-5-methoxybenzaldehyde.
Reagents:
-
This compound (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 4-methylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. Users should consult the full Safety Data Sheet (SDS) from their supplier before use.
Table 3: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram(s) | (Varies by supplier, commonly includes irritant symbol) |
| Signal Word | Warning[2] or Danger[4] |
| Hazard Statements | H315: Causes skin irritation[2][6].H319: Causes serious eye irritation[2][6].H335: May cause respiratory irritation[2][6].Some sources also indicate H301 (Toxic if swallowed)[4]. |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2]. |
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] As the compound is sensitive to air and light, storage under an inert atmosphere (e.g., argon or nitrogen) and in a dark container is recommended.[3][9]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[8]
Conclusion
This compound (CAS 77287-58-2) is a highly valuable and versatile building block for chemical synthesis. Its distinct physicochemical properties and the orthogonal reactivity of its aryl iodide and aldehyde functional groups provide chemists with a powerful tool for constructing complex molecular architectures. With applications spanning from drug discovery to materials science, this compound is a key intermediate for innovation. Proper adherence to safety and handling protocols is essential when working with this chemical.
References
- 1. Page loading... [guidechem.com]
- 2. This compound 97 77287-58-2 [sigmaaldrich.com]
- 3. This compound, 96% | Fisher Scientific [fishersci.ca]
- 4. Benzaldehyde, 2-iodo-5-methoxy- | C8H7IO2 | CID 10858258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. H66163.06 [thermofisher.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to 2-Iodo-5-methoxybenzaldehyde
This technical guide provides a comprehensive overview of 2-Iodo-5-methoxybenzaldehyde, a key aromatic organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering essential data, experimental methodologies, and a visualization of its synthetic utility.
Core Compound Data
This compound is a substituted benzaldehyde derivative. The presence of an iodine atom, a methoxy group, and an aldehyde functional group on the benzene ring makes it a versatile intermediate in organic synthesis.
| Property | Data | Citations |
| Molecular Formula | C₈H₇IO₂ | [1][2][3] |
| Molecular Weight | 262.04 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 77287-58-2 | [1][2] |
Significance in Research and Development
This compound serves as a crucial building block in the synthesis of more complex molecules. The aldehyde group is reactive and can participate in various transformations, while the iodo-substituent makes the molecule amenable to cross-coupling reactions, which are fundamental in the construction of biaryl scaffolds often found in pharmaceutical agents. Its structural isomer, 5-iodo-2-methoxybenzaldehyde, is also a valuable chemical intermediate.[4]
The related compound, 2-iodo-5-methoxybenzoic acid, highlights the utility of this substitution pattern in drug discovery and materials science, participating in reactions like Suzuki-Miyaura and Ullmann couplings to create intricate molecular architectures.[5]
Experimental Protocol: Synthesis via Iodination
Below is a representative protocol for the iodination of an aromatic compound, which can be adapted for the synthesis of iodo-methoxy-benzaldehyde derivatives. This specific example details the ultrasound-promoted iodination of an aromatic compound.
General Procedure for Ultrasound-Promoted Iodination:
-
Reaction Setup: In a suitable reaction vessel, suspend the starting aromatic or heteroaromatic compound (2 mmol) and molecular iodine (2-4 mmol) in distilled water (10 mL).[6]
-
Initiation: Add 30% (m/v) hydrogen peroxide (4-8 mmol) to the suspension.[6]
-
Sonication: Sonicate the mixture. Monitor the progress of the reaction using thin-layer chromatography (TLC).[6]
-
Workup: Upon completion, add a saturated aqueous solution of sodium thiosulfate (10 mL) to quench the excess iodine.[6]
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).[6]
-
Drying and Concentration: Dry the combined organic phase over magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.[6]
-
Purification: Purify the resulting residue by column chromatography on silica gel using an appropriate eluent to afford the desired iodinated product.[6]
Synthetic Utility Workflow
The following diagram illustrates the role of this compound as a versatile intermediate in the synthesis of more complex chemical entities through various reaction pathways.
Caption: Role of this compound in synthesis.
References
- 1. Benzaldehyde, 2-iodo-5-methoxy- | C8H7IO2 | CID 10858258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound, 96% | Fisher Scientific [fishersci.ca]
- 4. 5-Iodo-2-methoxybenzaldehyde | C8H7IO2 | CID 262240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 5-Iodovanillin synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Physical Properties of 2-Iodo-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 2-Iodo-5-methoxybenzaldehyde (CAS No. 77287-58-2). The information is presented to support research, development, and quality control activities involving this compound.
Core Physical Properties
A summary of the key physical and chemical identifiers for this compound is provided below. The data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₂ | [1][2][3][4] |
| Molecular Weight | 262.04 g/mol | [1][3][4] |
| Appearance | White to Yellow Solid | [2] |
| Melting Point | 96 °C | [2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| CAS Number | 77287-58-2 | [1][2][3][4] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of solid organic compounds like this compound are outlined below. These are generalized protocols based on standard laboratory techniques.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of purity and can be used for identification.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[5]
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[5]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) starting from about 20 °C below the approximate melting point.
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[6] For a pure compound, this range is typically narrow (0.5-2 °C).
Boiling Point Determination (Micro Method)
For small quantities of a liquid, a micro boiling point determination can be performed. While this compound is a solid at room temperature, this method would be applicable if it were a liquid or if its boiling point under reduced pressure was being determined.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath in a Thiele tube or a beaker)[7][8]
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Sample Preparation: A few drops of the liquid sample are placed into the small test tube. A capillary tube is inverted (open end down) and placed inside the test tube containing the sample.[7]
-
Apparatus Setup: The small test tube is attached to the thermometer with the sample at the level of the thermometer bulb. The entire assembly is then immersed in a heating bath.[8]
-
Heating and Observation: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. When the boiling point of the liquid is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[7][9]
-
Data Recording: At this point, the heating is discontinued. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for purification, formulation, and designing reaction conditions.[10][11]
Apparatus:
-
Small test tubes
-
Spatula or balance for measuring the solid
-
Graduated cylinders or pipettes for measuring solvents
-
Vortex mixer or stirring rods
Procedure:
-
Solvent Selection: A range of representative solvents should be chosen, including polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, dimethyl sulfoxide), and nonpolar (e.g., hexane, toluene) solvents.
-
Qualitative Assessment: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the chosen solvent (e.g., 1 mL) is added.[10]
-
Mixing and Observation: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).[11] The sample is then visually inspected to determine if it has completely dissolved.
-
Classification: The solubility can be classified as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.[11]
-
-
Quantitative Assessment (Optional): For a more precise measurement, a saturated solution can be prepared at a specific temperature. A known volume of the clear supernatant is then carefully removed, the solvent is evaporated, and the mass of the dissolved solid is determined.
Characterization Workflow
The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a solid organic compound like this compound.
Caption: Workflow for Physical and Spectroscopic Characterization.
References
- 1. Benzaldehyde, 2-iodo-5-methoxy- | C8H7IO2 | CID 10858258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. guidechem.com [guidechem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. chymist.com [chymist.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
Technical Guide: Physicochemical Properties of 2-Iodo-5-methoxybenzaldehyde
This technical guide provides an in-depth overview of the physical and chemical properties of 2-Iodo-5-methoxybenzaldehyde, with a specific focus on its melting point and appearance. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Data
The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 77287-58-2 | [1][2][3] |
| Molecular Formula | C8H7IO2 | [1][2][3] |
| Molecular Weight | 262.046 g/mol | [2] |
| Melting Point | 110°C to 115°C | [2] |
| Appearance | White to Yellow Solid | [2] |
| InChI Key | YHRFMOFYYPMQBE-UHFFFAOYSA-N | [2] |
Experimental Protocols
The determination of the melting point and the characterization of the appearance are fundamental experiments for the identification and quality control of chemical compounds. Standard methodologies for these procedures are detailed below.
Melting Point Determination
The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Calibrated thermometer
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle to ensure a uniform particle size.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The temperature is ramped up quickly to about 10-15°C below the expected melting point (110°C).
-
Observation: The heating rate is then reduced to 1-2°C per minute. The sample is observed closely through the magnifying lens.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported as the range between these two temperatures.
Characterization of Appearance
The appearance of a chemical compound is a qualitative assessment of its physical state, color, and form.
Apparatus:
-
Spatula
-
White viewing surface (e.g., a ceramic tile or a watch glass)
-
Light source with consistent color temperature
Procedure:
-
Sample Preparation: A small, representative sample of this compound is taken from the container using a clean spatula.
-
Observation: The sample is placed on a white viewing surface to ensure accurate color perception.
-
Illumination: The sample is observed under a consistent and bright light source.
-
Description: The following characteristics are noted and recorded:
-
Physical State: e.g., solid, powder, crystalline.
-
Color: e.g., white, off-white, yellow.
-
Form: e.g., fine powder, crystalline needles, granules.
-
For this compound, the expected appearance is a white to yellow solid.[2]
Logical Relationship Diagram
The following diagram illustrates the logical connection between the chemical identity of this compound and its observable physical properties.
References
A Technical Guide to the Solubility of 2-Iodo-5-methoxybenzaldehyde in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2-Iodo-5-methoxybenzaldehyde, a compound of interest in organic synthesis and pharmaceutical research. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. In light of this, this document provides a detailed experimental protocol for determining the solubility of this compound in a range of common laboratory solvents. Furthermore, a structured table is presented for the systematic recording of empirical data, and a workflow diagram illustrates the procedural steps for solubility determination. This guide is intended to equip researchers with the necessary framework to generate reliable solubility data, a critical parameter for reaction optimization, purification, and formulation development.
Introduction
This compound, with the molecular formula C₈H₇IO₂ and a molecular weight of 262.04 g/mol , is a substituted aromatic aldehyde.[1][2][3] Its structure, featuring an iodo group, a methoxy group, and an aldehyde functional group on a benzene ring, suggests a moderate polarity. Understanding the solubility of this compound is fundamental for its application in various chemical processes, including reaction kinetics, extraction, crystallization, and chromatography.[4] The solubility profile is a key determinant in solvent selection for synthesis, purification, and formulation in drug development.
Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in common laboratory solvents is not available in published literature. The following table is provided for researchers to systematically record experimentally determined solubility values. It is recommended to determine solubility at various temperatures to understand its temperature dependence.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Acetone | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Ethyl Acetate | ||||
| Hexane | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Toluene | ||||
| Tetrahydrofuran (THF) |
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
3.1. Materials and Equipment
-
This compound
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Micropipettes
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
3.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. Continuous agitation is necessary to facilitate dissolution.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) pipette. Immediately filter the aliquot using a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
To convert to mol/L, divide the solubility in g/L by the molecular weight of this compound (262.04 g/mol ).
3.3. Considerations
-
Ensure the purity of this compound before starting the experiment.
-
The equilibration time may need to be optimized for different solvents.
-
Perform experiments in triplicate to ensure the reproducibility of the results.
Workflow for Solubility Determination
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Predicted Solubility Based on Chemical Structure
Based on the principles of "like dissolves like," a qualitative prediction of the solubility of this compound can be made. The presence of the polar aldehyde and methoxy groups suggests that it will be more soluble in polar organic solvents than in nonpolar solvents.
-
High Expected Solubility: In polar aprotic solvents like acetone, ethyl acetate, THF, and dichloromethane, and in polar protic solvents like ethanol and methanol. DMSO and DMF are also expected to be good solvents.
-
Low Expected Solubility: In nonpolar solvents such as hexane and toluene.
-
Very Low Expected Solubility: In water, due to the large, nonpolar iodinated benzene ring.
These predictions should be confirmed by experimental data as outlined in this guide.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Iodo-5-methoxybenzaldehyde
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For drug development professionals, a thorough understanding of NMR spectra is crucial for confirming the identity and purity of synthesized compounds. This guide provides a detailed technical overview of the expected ¹H and ¹³C NMR spectra of 2-iodo-5-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. The document outlines the predicted spectral data, provides a general experimental protocol for acquiring such data, and uses visualizations to illustrate the structural relationships and experimental workflows.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) for the protons and carbon atoms in this compound. These predictions are based on the analysis of substituent effects on the benzene ring and comparison with structurally similar compounds.
Predicted ¹H NMR Data
| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-C=O | 9.8 - 10.2 | Singlet | - | 1H |
| H-6 | 7.8 - 8.0 | Doublet | 8.0 - 9.0 | 1H |
| H-4 | 7.2 - 7.4 | Doublet of doublets | 8.0 - 9.0, 2.5 - 3.5 | 1H |
| H-3 | 7.0 - 7.2 | Doublet | 2.5 - 3.5 | 1H |
| -OCH₃ | 3.8 - 4.0 | Singlet | - | 3H |
Predicted ¹³C NMR Data
| Carbon (C) | Chemical Shift (δ, ppm) |
| C=O | 190 - 195 |
| C-5 | 160 - 165 |
| C-1 | 135 - 140 |
| C-6 | 130 - 135 |
| C-3 | 120 - 125 |
| C-4 | 115 - 120 |
| C-2 | 90 - 95 |
| -OCH₃ | 55 - 60 |
Experimental Protocols
The following is a generalized experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra of a compound like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height in the tube is at least 4 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full magnetization recovery between scans.
-
Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Spectral Width: Set a spectral width of approximately 200-240 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak in both ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.
An In-depth Technical Guide to the Isomers of C8H7IO2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known structural isomers of the chemical formula C8H7IO2. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by detailing the IUPAC nomenclature, physicochemical properties, synthesis protocols, and potential biological relevance of these compounds.
Introduction to C8H7IO2 Isomers
The molecular formula C8H7IO2 encompasses a variety of structural isomers, primarily substituted benzoic acids, phenylacetic acids, acetophenones, and their derivatives. The presence of an iodine atom significantly influences the physicochemical properties of these molecules, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This makes them of particular interest in medicinal chemistry for the design of novel therapeutic agents and diagnostic tools.[1][2] Iodinated compounds have found applications as enzyme inhibitors and are utilized in radioiodination for imaging and therapy.[3][4]
Isomer Classes and IUPAC Nomenclature
The structural isomers of C8H7IO2 can be broadly categorized into the following classes. The International Union of Pure and Applied Chemistry (IUPAC) names for the key isomers are provided below.
Methyl Iodobenzoates
These are esters formed from iodobenzoic acid and methanol. The position of the iodine atom on the benzene ring gives rise to three positional isomers:
-
Methyl 2-iodobenzoate
-
Methyl 3-iodobenzoate
-
Methyl 4-iodobenzoate
Iodophenylacetic Acids
These are acetic acid derivatives with an iodophenyl substituent. The three positional isomers are:
Iodomethylbenzoic Acids
In this class, both an iodine atom and a methyl group are substituents on the benzoic acid backbone. This leads to a larger number of positional isomers, including:
-
2-Iodo-3-methylbenzoic acid
-
2-Iodo-4-methylbenzoic acid
-
2-Iodo-5-methylbenzoic acid
-
3-Iodo-2-methylbenzoic acid
-
3-Iodo-4-methylbenzoic acid
-
4-Iodo-2-methylbenzoic acid
-
4-Iodo-3-methylbenzoic acid
-
5-Iodo-2-methylbenzoic acid
Hydroxyiodoacetophenones
These isomers possess a hydroxyl group, an iodine atom, and an acetyl group on the benzene ring. Representative isomers include:
-
1-(2-Hydroxy-3-iodophenyl)ethanone
-
1-(2-Hydroxy-4-iodophenyl)ethanone
-
1-(2-Hydroxy-5-iodophenyl)ethanone
Other Isomers
Other possible, less common, structural arrangements include:
-
Iodinated Phenyl Acetates: e.g., 2-Iodophenyl acetate, 3-Iodophenyl acetate, 4-Iodophenyl acetate.
-
Iodinated Methoxybenzaldehydes: e.g., 2-Iodo-4-methoxybenzaldehyde.
-
Iodinated Phenoxyacetic acids: e.g., (4-Iodophenoxy)acetic acid.[10]
Physicochemical Data
A summary of available quantitative data for representative isomers of C8H7IO2 is presented in the table below for ease of comparison.
| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl Iodobenzoates | |||
| Methyl 2-iodobenzoate | 610-97-9 | 262.04 | ~64[11] |
| Methyl 3-iodobenzoate | 611-00-7 | 262.04 | 52-54 |
| Methyl 4-iodobenzoate | 619-44-3 | 262.04 | 114-117 |
| Iodophenylacetic Acids | |||
| 2-(2-Iodophenyl)acetic acid | 18698-96-9 | 262.04 | 116-119 |
| 2-(3-Iodophenyl)acetic acid | 1878-69-9 | 262.04 | 127-131[12] |
| 2-(4-Iodophenyl)acetic acid | 1798-06-7 | 262.04 | 137-143 |
| Iodomethylbenzoic Acids | |||
| 5-Iodo-2-methylbenzoic acid | 54811-38-0 | 262.04 | 176-179[13] |
| Hydroxyiodoacetophenones | |||
| 1-(4-Hydroxy-3-iodophenyl)ethanone | 62615-24-1 | 262.04 | 155-160[8] |
Experimental Protocols
Detailed methodologies for the synthesis of key isomers are provided below. These protocols are based on established synthetic routes and can be adapted for specific laboratory conditions.
Synthesis of Methyl Iodobenzoates via Fischer Esterification
A common method for the synthesis of methyl iodobenzoates is the Fischer esterification of the corresponding iodobenzoic acid.[11]
Protocol for Methyl 2-iodobenzoate Synthesis: [14]
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-iodobenzoic acid (13.1 g, 52.9 mmol) in methanol (300 mL).
-
Slowly add concentrated sulfuric acid (30 mL) to the solution at room temperature with stirring.
-
Heat the mixture to 80 °C and maintain stirring under a nitrogen atmosphere for 2.5 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 5/1) to yield pure methyl 2-iodobenzoate.
Caption: General workflow for the synthesis of methyl iodobenzoates.
Synthesis of Iodobenzoic Acids via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for introducing an iodo group onto an aromatic ring starting from the corresponding amino-substituted benzoic acid.[15][16]
Protocol for 2-Iodobenzoic Acid Synthesis: [15][17]
-
In a 5 mL conical vial, add 2-aminobenzoic acid (137 mg, 1 mmol), 1 mL of deionized water, and 250 µL of concentrated HCl. Stir until dissolved, heating gently if necessary.
-
Cool the vial in an ice bath and slowly add a solution of sodium nitrite (75 mg in 300 µL of water) via syringe while stirring. Maintain the cold temperature and stir for an additional 5 minutes to form the diazonium salt.
-
In a separate step, dissolve potassium iodide (170 mg) in 250 µL of water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution with stirring. A brown precipitate will form.
-
Remove the ice bath and stir the reaction mixture at room temperature for 5 minutes, then heat in a water bath at 40 °C for 10 minutes, followed by 80 °C for another 10 minutes. Vigorous nitrogen gas evolution will be observed.
-
Cool the vial in an ice bath and add a small amount of sodium sulfite to quench any excess iodine.
-
Isolate the crude 2-iodobenzoic acid by filtration and purify by recrystallization.
Caption: Key steps in the Sandmeyer reaction for iodobenzoic acid synthesis.
Synthesis of Iodophenylacetic Acids
Protocol for 3-Iodophenylacetic Acid Synthesis: [5][6]
-
Dissolve 2-(3-iodophenyl)acetonitrile (0.2 g) in 1.0 mL of a 1.0 M aqueous sodium hydroxide solution.
-
Reflux the mixture for 4 hours.
-
After cooling, extract the aqueous phase with ether to remove any unreacted starting material.
-
Acidify the aqueous phase with 1.0 M hydrochloric acid to a pH < 7.
-
Extract the acidified aqueous phase with ether.
-
Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 3-iodophenylacetic acid.
Biological Activity and Signaling Pathways
At present, specific signaling pathways directly modulated by the C8H7IO2 isomers are not well-documented in publicly available literature. However, based on their structural similarities to known bioactive molecules, some potential areas of investigation can be proposed. For example, iodophenylacetic acid derivatives could be explored for their potential as anti-inflammatory agents, given the structural resemblance to non-steroidal anti-inflammatory drugs (NSAIDs). The hydroxyiodoacetophenones share a structural motif with some natural products and could be screened for a variety of biological activities.
Future research is warranted to elucidate the specific biological targets and signaling pathways affected by these compounds. High-throughput screening and target-based assays would be valuable in identifying potential therapeutic applications for this class of molecules.
Characterization of C8H7IO2 Isomers
The structural elucidation of these isomers relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the substitution pattern on the aromatic ring and confirming the presence and connectivity of functional groups.[18] The chemical shifts and coupling patterns of the aromatic protons are particularly informative. Solid-state NMR can also be a valuable tool for characterizing these compounds.[19][20]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.[21]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic vibrational frequencies of functional groups such as the carbonyl (C=O) of the ester or carboxylic acid, and the hydroxyl (O-H) group.
Conclusion
The isomers of C8H7IO2 represent a diverse collection of chemical entities with potential for applications in drug discovery and development. This guide has provided a foundational overview of their nomenclature, synthesis, and physicochemical properties. The detailed experimental protocols offer a starting point for their synthesis and further investigation. While the specific biological activities and signaling pathways for most of these compounds remain to be explored, the structural motifs present suggest that they may be promising candidates for screening in various therapeutic areas. Further research into this chemical space is encouraged to unlock their full potential.
References
- 1. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Iodophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Iodophenylacetic acid | 1878-69-9 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 4′-Hydroxy-3′-iodoacetophenone | Krackeler Scientific, Inc. [krackeler.com]
- 9. 4'-hydroxy-3'-iodoacetophenone [stenutz.eu]
- 10. CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. 3-Iodophenylacetic acid|lookchem [lookchem.com]
- 13. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]
- 14. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]
- 15. chemistry-online.com [chemistry-online.com]
- 16. scribd.com [scribd.com]
- 17. Solved sandmeyer reaction purpose: to synthesize 2 | Chegg.com [chegg.com]
- 18. 1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. Solid-state NMR Spectroscopy of Iodine(I) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 2-Iodo-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Iodo-5-methoxybenzaldehyde (CAS No. 77287-58-2), a chemical intermediate used in various research and development applications. The following sections detail its hazards, proper handling procedures, and emergency responses to ensure a safe laboratory environment.
Chemical Identification and Properties
This compound is a substituted aromatic aldehyde. Its key identification and physical properties are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Benzaldehyde, 2-iodo-5-methoxy- |
| CAS Number | 77287-58-2 |
| Molecular Formula | C₈H₇IO₂[1][2][3] |
| Molecular Weight | 262.04 g/mol [1][2] |
| Appearance | White to yellow solid[3] |
| Melting Point | 110-115 °C[4] |
| Solubility | No data available |
| Sensitivity | Air and light sensitive[3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301 | Danger | Toxic if swallowed[2][5] |
| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation[4][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Warning | Causes serious eye irritation[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | Warning | May cause respiratory irritation[4][5] |
GHS Pictograms:
-
Skull and Crossbones: For acute toxicity.
-
Exclamation Mark: For skin and eye irritation, and respiratory tract irritation.
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling the solid to avoid dust formation.[6][7]
-
Ensure that eyewash stations and safety showers are readily accessible.[8]
Personal Protective Equipment:
| PPE Type | Specification | Rationale |
| Eye/Face | Chemical splash goggles or a face shield.[6] | Protects against splashes and dust. |
| Hand | Nitrile gloves (minimum 5 mil thickness). Inspect for tears before use.[6] | Prevents skin contact. |
| Body | A flame-retardant lab coat.[6] | Protects against splashes and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is necessary if a fume hood is not available.[6] | Minimizes inhalation of dust or vapors. |
A logical workflow for handling this compound is presented in the following diagram:
First-Aid Measures
In case of exposure, immediate action is required.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][7] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][9] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][9] |
Fire-Fighting Measures
| Aspect | Guideline |
| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[9][10] |
| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[9] |
| Protective Equipment | As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[9] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as described in Section 3.[9]
-
Environmental Precautions: Prevent the chemical from entering drains.[9]
-
Containment and Cleanup: Sweep up the solid material and shovel it into a suitable container for disposal. Avoid creating dust.[9]
Storage and Disposal
| Aspect | Guideline |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] It is recommended to store under an inert gas like Argon due to its sensitivity.[3] |
| Incompatible Materials | Strong oxidizing agents and strong bases.[9] |
| Disposal | Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[9] |
Toxicological Information
Disclaimer: This document is intended as a guide for trained professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier for the most current and complete information. All personnel handling this chemical should be adequately trained in its safe use.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Benzaldehyde, 2-iodo-5-methoxy- | C8H7IO2 | CID 10858258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 96% | Fisher Scientific [fishersci.ca]
- 4. This compound 97 77287-58-2 [sigmaaldrich.com]
- 5. 5-Iodo-2-methoxybenzaldehyde | C8H7IO2 | CID 262240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to the Chemical Structure and Isomers of Iodo-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structures, isomers, synthesis, and physicochemical properties of iodo-methoxybenzaldehyde. This class of compounds, incorporating iodine, a methoxy group, and an aldehyde function on a benzene ring, holds significant interest in synthetic organic chemistry and drug discovery due to the versatile reactivity imparted by these functional groups. The iodinated derivatives of vanillin and its isomers, in particular, serve as valuable intermediates in the synthesis of complex molecular architectures and have shown potential biological activities.
Chemical Structure and Positional Isomers
Iodo-methoxybenzaldehyde can exist in numerous positional isomers depending on the substitution pattern of the iodo, methoxy, and aldehyde groups on the benzene ring. The core structure is a benzaldehyde molecule substituted with one iodine atom and one methoxy group. The most commonly encountered isomers in the scientific literature are derivatives of vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde), where the hydroxyl group is replaced by iodine, or iodine is introduced at another position on the ring.
Below are the chemical structures of several known iodo-methoxybenzaldehyde isomers, generated using the DOT language.
Caption: Chemical structures of common iodo-methoxybenzaldehyde isomers.
Physicochemical and Spectral Data of Isomers
The physical and spectral properties of iodo-methoxybenzaldehyde isomers vary depending on the substitution pattern. The available data for several isomers are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of Iodo-methoxybenzaldehyde Isomers
| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Iodovanillin (4-Hydroxy-3-iodo-5-methoxybenzaldehyde) | C₈H₇IO₃ | 278.04 | 183-185[1][2] |
| 5-Iodoisovanillin (3-Hydroxy-5-iodo-4-methoxybenzaldehyde) | C₈H₇IO₃ | 278.04 | 129-131[3] |
| 2-Iodo-3,4-dimethoxybenzaldehyde | C₉H₉IO₃ | 292.07 | 77-78[4] |
| 3-Iodo-4-methoxybenzaldehyde | C₈H₇IO₂ | 262.04 | 107-112[5] |
| 5-Iodo-2-methoxybenzaldehyde | C₈H₇IO₂ | 262.04 | Not available |
| 4-Iodo-2-methoxybenzaldehyde | C₈H₇IO₂ | 262.04 | Not available |
| 2-Iodo-5-methoxybenzaldehyde | C₈H₇IO₂ | 262.04 | Not available |
| 3-Hydroxy-2-iodo-4-methoxybenzaldehyde | C₈H₇IO₃ | 278.04 | Not available |
| 2-Hydroxy-3-iodo-5-methoxybenzaldehyde | C₈H₇IO₃ | 278.04 | Not available |
| 4-Hydroxy-2-iodo-3-methoxybenzaldehyde | C₈H₇IO₃ | 278.04 | Not available |
| 2-Hydroxy-5-iodo-3-methoxybenzaldehyde | C₈H₇IO₃ | 278.04 | Not available |
Table 2: ¹H NMR Spectral Data of Selected Iodo-methoxybenzaldehyde Isomers (in CDCl₃)
| Isomer Name | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) |
| 3-Iodo-4-methoxybenzaldehyde | 9.82 (s, 1H) | 8.31 (d, J=1.9 Hz, 1H), 7.86 (dd, J=8.5, 2.0 Hz, 1H), 6.93 (d, J=8.5 Hz, 1H) | 3.98 (s, 3H) |
| 5-Iodo-2-methoxybenzaldehyde | 10.32 (s, 1H) | 8.06 (d, J=2.4 Hz, 1H), 7.78 (dd, J=8.8, 2.4 Hz, 1H), 6.77 (d, J=8.8 Hz, 1H) | 3.90 (s, 3H) |
| This compound | 10.00 (s, 1H) | 7.78 (d, J=8.7 Hz, 1H), 7.40 (d, J=3.2 Hz, 1H), 6.90 (dd, J=8.7, 3.2 Hz, 1H) | 3.83 (s, 3H) |
| 5-Iodo-2,3,4-trimethoxybenzaldehyde | 10.17 (s, 1H) | 7.98 (s, 1H) | 4.02 (s, 3H), 3.97 (s, 3H), 3.89 (s, 3H) |
| 2-Iodo-3,4,5-trimethoxybenzaldehyde | 10.03 (s, 1H) | 7.34 (s, 1H) | 3.97 (s, 3H), 3.92 (s, 3H), 3.90 (s, 3H) |
Table 3: ¹³C NMR Spectral Data of Selected Iodo-methoxybenzaldehyde Isomers (in CDCl₃)
| Isomer Name | Aldehyde Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methoxy Carbon (δ, ppm) |
| 3-Iodo-4-methoxybenzaldehyde | 189.4 | 162.8, 141.1, 132.1, 131.4, 110.5, 86.5 | 56.8 |
| 5-Iodo-2-methoxybenzaldehyde | 188.3 | 161.4, 144.2, 137.0, 126.5, 114.2, 83.0 | 55.9 |
| This compound | 195.7 | 160.2, 141.0, 135.6, 123.5, 113.5, 89.9 | 55.7 |
| 5-Iodo-2,3,4-trimethoxybenzaldehyde | 187.7 | 158.9, 157.9, 146.0, 132.6, 126.9, 85.9 | 62.4, 61.2, 61.1 |
| 2-Iodo-3,4,5-trimethoxybenzaldehyde | 195.3 | 154.0, 153.0, 147.8, 130.5, 108.6, 91.6 | 61.2, 61.0, 56.3 |
Experimental Protocols for Synthesis
The synthesis of iodo-methoxybenzaldehyde isomers can be achieved through various methods, primarily involving electrophilic iodination of the corresponding methoxybenzaldehyde precursors. Below are detailed protocols for the synthesis of key isomers.
Synthesis of 5-Iodovanillin
A common method for the synthesis of 5-iodovanillin involves the direct iodination of vanillin.
Protocol:
-
Dissolve vanillin in a suitable solvent, such as aqueous sodium hydroxide.
-
Prepare a solution of the iodinating agent. A common reagent is a mixture of iodine and potassium iodide in water, which forms the triiodide ion (I₃⁻).
-
Slowly add the iodinating agent solution to the vanillin solution with stirring.
-
The reaction mixture is typically heated to facilitate the reaction.
-
After the reaction is complete, the mixture is cooled and acidified to precipitate the 5-iodovanillin product.
-
The crude product is then collected by filtration, washed, and can be further purified by recrystallization.
Synthesis of 5-Iodoisovanillin Ethers
The synthesis of 5-iodoisovanillin ethers often starts from 5-iodovanillin and involves a multi-step process.[6]
Caption: A multi-step synthesis of 5-iodoisovanillin ethers from 5-iodovanillin.
Protocol:
-
Demethylation of 5-Iodovanillin: 5-Iodovanillin is treated with a demethylating agent, such as aluminum chloride in pyridine, to yield 3,4-dihydroxy-5-iodobenzaldehyde.[6]
-
Regioselective O-methylation: The resulting catechol is then regioselectively methylated at the 4-hydroxyl group using methyl iodide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide (DMF) to give 5-iodoisovanillin (3-hydroxy-5-iodo-4-methoxybenzaldehyde).[6]
-
O-alkylation: The final step involves the alkylation of the remaining hydroxyl group to produce the desired 5-iodoisovanillin ether.
Synthesis of 2-Iodo-4,5-dimethoxybenzaldehyde
This isomer can be synthesized from 2-bromo-4,5-dimethoxybenzaldehyde dimethylacetal.
Protocol:
-
Dissolve 2-bromo-4,5-dimethoxybenzaldehyde dimethylacetal in tetrahydrofuran (THF) and cool the solution to -70°C.
-
Add n-butyllithium dropwise while maintaining the temperature below -50°C.
-
After stirring, a solution of iodine in THF is added dropwise, again keeping the temperature below -50°C.
-
The reaction is quenched with aqueous acetic acid.
-
After workup, including extraction and solvent removal, the crude product is purified by crystallization to yield 2-iodo-4,5-dimethoxybenzaldehyde.
Biological Activity and Signaling Pathways
Iodinated derivatives of isovanillin, specifically 5-iodoisovanillin ethers, have been synthesized and explored for their potential as inhibitors of Bacillus anthracis.[6] This suggests a potential role for these compounds in the development of novel antibacterial agents. The exact mechanism of action and the signaling pathways involved require further investigation.
Derivatives of isovanillin are also known to be selective inhibitors of aldehyde oxidase.[7] This enzyme is involved in the metabolism of various aldehydes and drugs. Inhibition of aldehyde oxidase could have implications for drug metabolism and may be explored for therapeutic applications such as alcohol aversion therapy.[7]
The broader class of vanillin derivatives has been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an iodine atom can significantly modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological efficacy and altering its interaction with biological targets.
Caption: A logical workflow illustrating the role of iodo-methoxybenzaldehyde in drug discovery.
Conclusion
The iodo-methoxybenzaldehydes represent a diverse class of chemical compounds with significant potential for applications in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of their chemical structures, isomers, and available physicochemical and spectral data. The outlined synthetic protocols offer practical guidance for their preparation. While the biological activities of many isomers remain to be fully elucidated, the preliminary findings for certain derivatives, particularly as potential antibacterial agents and enzyme inhibitors, underscore the importance of further research in this area. This document serves as a foundational resource for scientists and researchers engaged in the exploration and utilization of these versatile chemical entities.
References
- 1. 4-Iodo-2-methoxybenzaldehyde | C8H7IO2 | CID 15128239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 3-ヨード-4-メトキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isovanillin - Wikipedia [en.wikipedia.org]
where to buy 2-Iodo-5-methoxybenzaldehyde for research
An in-depth guide on sourcing chemical compounds for research requires careful consideration of safety, legality, and supplier reputation. Due to the potential for misuse of chemical information, this guide will focus on the general principles and reputable platforms for acquiring research chemicals, rather than providing direct links or experimental protocols for a specific compound like 2-Iodo-5-methoxybenzaldehyde. Researchers should always adhere to their institution's procurement policies and all applicable regulations.
Locating Chemical Suppliers for Research
Researchers have several avenues to find and procure chemicals for their work. The primary methods include using large chemical marketplace platforms, purchasing directly from manufacturers, and utilizing institutional purchasing systems.
1. Chemical Marketplaces:
Online platforms aggregate products from numerous suppliers, offering a broad selection and competitive pricing. These are often the first stop for researchers.
-
eMolecules: A widely used search engine for chemical sourcing, providing information on availability, pricing, and supplier details.
-
PubChem: While primarily a database of chemical information, it often links to suppliers for specific compounds.
-
ChemScence: A platform that connects buyers with sellers of chemicals, offering a wide range of compounds for research and development.
2. Direct from Manufacturers:
Purchasing directly from the manufacturer can ensure high quality and provide access to detailed technical support. Many large chemical companies have extensive online catalogs.
-
Sigma-Aldrich (Merck): A major supplier of laboratory chemicals, offering a vast portfolio of compounds with extensive documentation.
-
Thermo Fisher Scientific: Provides a wide array of chemicals, reagents, and laboratory equipment.
-
TCI (Tokyo Chemical Industry): A global supplier known for its broad range of organic reagents.
Table 1: Comparison of Major Chemical Sourcing Platforms
| Platform/Supplier | Primary Function | Key Features | Target Audience |
| eMolecules | Chemical Search Engine | Aggregates data from hundreds of suppliers, real-time availability, price comparison. | Researchers, Procurement Specialists |
| PubChem | Chemical Database | Links to suppliers, extensive chemical data, safety information. | Academic and Industrial Researchers |
| Sigma-Aldrich (Merck) | Manufacturer & Supplier | High-purity chemicals, detailed specifications, strong customer support. | Academic, Pharmaceutical, and Industrial Labs |
| Thermo Fisher Scientific | Manufacturer & Supplier | Broad product range including chemicals and equipment, integrated workflow solutions. | A wide range of scientific researchers |
| TCI Chemicals | Manufacturer & Supplier | Specializes in organic chemicals, offers custom synthesis services. | Organic Chemists, Materials Scientists |
Workflow for Procuring Research Chemicals
The process of acquiring a chemical for research involves several steps, from initial identification to final delivery and inventory management.
Caption: A typical workflow for procuring research chemicals.
Considerations for Supplier Selection
Choosing the right supplier is critical to ensure the quality and timeliness of your research.
Caption: Key criteria for evaluating and selecting a chemical supplier.
Disclaimer: This guide provides general information and does not endorse any specific supplier or chemical. Researchers must conduct their own due diligence and comply with all institutional and governmental regulations when purchasing chemicals. The handling of any chemical should be done in accordance with the provided Safety Data Sheet (SDS) and under the supervision of trained personnel.
An In-depth Technical Guide to the Discovery and Synthesis of 2-Iodo-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Iodo-5-methoxybenzaldehyde, a valuable aromatic building block in organic synthesis. While the precise historical details of its initial discovery remain elusive in readily available literature, this document details the key synthetic methodologies that have been developed for its preparation. This guide presents detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the reaction pathways to serve as a practical resource for laboratory chemists and researchers in the field of drug discovery and development.
Introduction
This compound, identified by its CAS number 77287-58-2, is a substituted aromatic aldehyde of significant interest in organic synthesis.[1] Its structure, featuring an iodine atom ortho to the aldehyde group and a methoxy group in the meta position, provides two reactive sites for further chemical transformations. This makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. While a definitive record of its first synthesis is not readily apparent in surveyed historical chemical literature, several effective synthetic routes have been established. This guide focuses on these key methods, providing detailed procedural information and comparative data.
Synthetic Methodologies
The preparation of this compound primarily involves the direct iodination of 3-methoxybenzaldehyde (m-anisaldehyde). Different reagents and catalytic systems have been employed to achieve this ortho-iodination with varying degrees of success and efficiency.
Direct Iodination using Iodine and Periodic Acid
A common and relatively straightforward method for the synthesis of this compound involves the direct iodination of 3-methoxybenzaldehyde using a combination of molecular iodine and periodic acid as the in situ source of the iodinating species.
Experimental Protocol:
To a solution of 3-methoxybenzaldehyde (1.0 equivalent) in a suitable solvent such as glacial acetic acid, is added molecular iodine (I₂) and periodic acid (H₅IO₆). The reaction mixture is then heated, typically in the range of 60-80°C, for a period of several hours to overnight. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the excess iodine is quenched by the addition of a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the characteristic iodine color disappears. The product is then typically isolated by precipitation upon addition of water, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Table 1: Quantitative Data for Direct Iodination with Iodine and Periodic Acid
| Parameter | Value |
| Starting Material | 3-Methoxybenzaldehyde |
| Key Reagents | Iodine (I₂), Periodic Acid (H₅IO₆) |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | 65-70°C |
| Reaction Time | Overnight |
| Yield | 67% |
Reaction Pathway:
Caption: Direct ortho-iodination of 3-methoxybenzaldehyde.
Palladium-Catalyzed Ortho-Iodination
More recent advancements in C-H bond activation have led to the development of palladium-catalyzed methods for the ortho-iodination of benzaldehydes. These methods often utilize a directing group strategy to achieve high regioselectivity.
Experimental Protocol:
In a typical procedure, the benzaldehyde substrate (1.0 equivalent) is mixed with a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), a ligand, and an iodine source like N-iodosuccinimide (NIS) in an appropriate solvent. The reaction is carried out at an elevated temperature. The specific ligand and reaction conditions can be varied to optimize the yield and selectivity. After the reaction is complete, the mixture is cooled, filtered to remove the catalyst, and the product is isolated and purified using standard techniques like column chromatography.
Table 2: Representative Quantitative Data for Palladium-Catalyzed Ortho-Iodination
| Parameter | Value |
| Starting Material | Benzaldehyde Derivative |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Iodine Source | N-Iodosuccinimide (NIS) |
| Solvent | e.g., 1,2-Dichloroethane |
| Reaction Temperature | Elevated (e.g., 100°C) |
| Yield | Up to 82% (for related benzaldehydes) |
Reaction Workflow:
Caption: Workflow for Pd-catalyzed ortho-iodination.
Conclusion
While the historical genesis of this compound is not clearly documented, its synthesis has evolved to include robust and efficient methods. The direct iodination of 3-methoxybenzaldehyde remains a practical approach, while modern palladium-catalyzed C-H activation techniques offer an alternative route with high regioselectivity. The choice of method will depend on factors such as substrate availability, desired scale, and the specific requirements of the subsequent synthetic steps. This guide provides the necessary technical details to aid researchers in the selection and execution of a suitable synthesis for this valuable chemical intermediate.
References
An In-depth Technical Guide to 2-Iodo-5-methoxybenzaldehyde: Theoretical and Experimental Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental properties of 2-Iodo-5-methoxybenzaldehyde (CAS No: 77287-58-2), a valuable intermediate in organic synthesis. This document outlines its chemical characteristics, spectroscopic data, and a detailed experimental protocol for its synthesis, tailored for professionals in research and drug development.
Core Properties of this compound
This compound is a substituted aromatic aldehyde. Its structure, featuring an iodine atom and a methoxy group on the benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the aldehyde and iodine, combined with the electron-donating effect of the methoxy group, influences its reactivity in various chemical transformations.
Theoretical and Computational Properties
A range of theoretical properties for this compound has been computed and is available through public databases. These properties are essential for predicting its behavior in different chemical environments and for computational modeling studies.
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₂ | [PubChem][1] |
| Molecular Weight | 262.04 g/mol | [PubChem][1] |
| Exact Mass | 261.94908 Da | [PubChem][1] |
| InChIKey | YHRFMOFYYPMQBE-UHFFFAOYSA-N | [PubChem][1] |
| SMILES | COC1=CC(=C(C=C1)I)C=O | [PubChem][1] |
| XLogP3-AA | 2 | [PubChem][1] |
| Hydrogen Bond Donor Count | 0 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 2 | [PubChem][1] |
| Rotatable Bond Count | 2 | [PubChem][1] |
| Topological Polar Surface Area | 26.3 Ų | [PubChem][1] |
| Heavy Atom Count | 11 | [PubChem][1] |
| Complexity | 138 | [PubChem][1] |
Experimental Properties
Experimental data provides real-world insights into the physical and chemical characteristics of this compound.
| Property | Value | Source |
| Physical Form | Solid, White to Yellow | [Fisher Scientific][2] |
| Melting Point | 110-115 °C | [Fisher Scientific][2] |
| Boiling Point | Not available | |
| Purity | 96% | [Fisher Scientific][2] |
Synthesis of this compound
The following is a detailed protocol for the synthesis of this compound from m-anisaldehyde.
Experimental Protocol: Iodination of m-Anisaldehyde
This procedure is adapted from a comparative study on the iodination of methoxylated benzaldehydes.
Materials:
-
m-Anisaldehyde (5.77 g, 40 mmol)
-
Acetic acid (100 mL)
-
Iodine (4.71 g, 18 mmol)
-
Periodic acid (1.40 g, 6 mmol)
-
Water (20 mL)
-
Sulfuric acid (3 mL)
-
Saturated sodium bisulfite solution
-
Ice water
-
95% Ethanol for recrystallization
Procedure:
-
To 100 mL of acetic acid, add 5.77 g (40 mmol) of m-anisaldehyde, 4.71 g (18 mmol) of iodine, and 1.40 g (6 mmol) of periodic acid.
-
To the mixture, add 20 mL of water and 3 mL of sulfuric acid, which will result in a dark purple solution.
-
Heat the mixture with stirring at 65–70 °C overnight.
-
After the reaction has cooled, add saturated sodium bisulfite solution to quench the excess iodine, indicated by the disappearance of the dark color.
-
Pour the reaction mixture into ice water, which will cause a yellow precipitate to form.
-
Filter the precipitate and recrystallize it from 95% ethanol to yield this compound.[2]
A reported yield for this reaction is 6.53 g (67%).[2]
Reaction Pathway
Caption: Synthesis of this compound via iodination.
Spectroscopic Characterization
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methoxy group protons.
-
Aldehyde Proton (-CHO): A singlet is expected in the range of δ 9.5-10.5 ppm.
-
Aromatic Protons: The three aromatic protons will appear as a set of coupled signals. The proton ortho to the aldehyde group is expected to be the most downfield of the aromatic protons.
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (-CHO): A signal is expected in the range of δ 190-195 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents (iodine, methoxy, and aldehyde groups). The carbon bearing the iodine atom is expected to be significantly shifted upfield.
-
Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum is useful for identifying the key functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1680-1710 cm⁻¹.
-
C-H Stretch (Aromatic): Signals are expected above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic, -OCH₃): Signals are expected just below 3000 cm⁻¹.
-
C-O Stretch (Methoxy): An absorption band is expected in the region of 1200-1300 cm⁻¹.
-
C-I Stretch: A weak absorption is expected in the far-infrared region, typically below 600 cm⁻¹.
Experimental Workflow: Synthesis to Characterization
The overall process from synthesis to characterization of this compound can be visualized as a streamlined workflow.
Caption: A typical workflow for the synthesis and characterization of the target compound.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of a variety of more complex organic molecules. The presence of the iodo group makes it particularly suitable for use in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in modern drug discovery and materials science. The aldehyde functionality provides a handle for further chemical modifications, including reductive amination, oxidation to a carboxylic acid, and the formation of imines and other derivatives. Its utility as a building block allows for the construction of novel molecular scaffolds for evaluation as potential therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Iodo-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of various heterocyclic compounds utilizing 2-Iodo-5-methoxybenzaldehyde as a key starting material. The protocols detailed below are based on established synthetic methodologies, including Sonogashira coupling followed by cyclization for indole synthesis, palladium-catalyzed annulation for quinoline synthesis, and Ullmann-type condensations for the formation of N-aryl heterocycles. These methods offer versatile and efficient routes to novel heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery.
Synthesis of 6-Methoxyindoles via Sonogashira Coupling and Cyclization
Indole scaffolds are privileged structures in a vast number of biologically active compounds. A powerful strategy for the synthesis of 2-substituted-6-methoxyindoles involves a sequential Sonogashira coupling of this compound with terminal alkynes, followed by a base- or metal-promoted intramolecular cyclization. The aldehyde functionality can be protected or transformed prior to or after the indole formation, offering further avenues for diversification.
Application Note:
This two-step, one-pot procedure allows for the efficient construction of the indole core. The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between the aryl iodide and the terminal alkyne. The subsequent intramolecular cyclization of the resulting 2-alkynylbenzaldehyde derivative leads to the formation of the indole ring. The choice of catalyst, base, and solvent is crucial for achieving high yields and preventing side reactions. The methoxy substituent at the 5-position of the starting material results in a 6-methoxy-substituted indole, a common motif in pharmacologically active molecules.
Experimental Protocol: Synthesis of 2-Phenyl-6-methoxy-1H-indole
This protocol outlines a general procedure for the synthesis of 2-phenyl-6-methoxy-1H-indole from this compound and phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.). Stir the mixture at room temperature for 10 minutes.
-
Sonogashira Coupling: Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture. Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Cyclization: Once the Sonogashira coupling is complete (as indicated by TLC), cool the reaction mixture to room temperature. Add a 1 M solution of TBAF in THF (2.0 mmol, 2.0 equiv.).
-
Reaction Completion and Work-up: Stir the mixture at room temperature or gently heat until the cyclization is complete (monitor by TLC). Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2-phenyl-6-methoxy-1H-indole.
Quantitative Data:
| Entry | Alkyne | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2-Phenyl-6-methoxy-1H-indole | PdCl₂(PPh₃)₂ / CuI | TEA / TBAF | DMF | 80 / 25 | 4 / 12 | 75-85 |
| 2 | 1-Hexyne | 2-Butyl-6-methoxy-1H-indole | PdCl₂(PPh₃)₂ / CuI | TEA / TBAF | DMF | 80 / 25 | 6 / 16 | 70-80 |
| 3 | Trimethylsilylacetylene | 6-Methoxy-2-(trimethylsilyl)-1H-indole | PdCl₂(PPh₃)₂ / CuI | TEA / TBAF | THF | 65 / 25 | 5 / 14 | 80-90 |
Note: Yields are indicative and may vary based on specific reaction conditions and scale.
Synthesis of 7-Methoxyquinolines via Palladium-Catalyzed Annulation
Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of applications in drug discovery. A versatile method for the synthesis of substituted quinolines is the palladium-catalyzed annulation of 2-iodoanilines (which can be derived from this compound) with alkynes.
Application Note:
This domino reaction provides a direct route to functionalized quinolines. The reaction proceeds through a sequence of Sonogashira coupling, intramolecular cyclization, and isomerization. The aldehyde group in this compound can be converted to an amino group via reductive amination or other standard transformations to generate the necessary 2-iodoaniline precursor. The position of the methoxy group in the starting material dictates its location at the 7-position of the resulting quinoline ring system.
Experimental Protocol: Synthesis of 2,4-Disubstituted-7-methoxyquinoline
This protocol describes a general procedure for the synthesis of a 2,4-disubstituted-7-methoxyquinoline from a 2-amino-5-methoxy-iodobenzene derivative and a terminal alkyne.
Materials:
-
2-Amino-5-methoxy-iodobenzene derivative
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealed tube, combine the 2-amino-5-methoxy-iodobenzene derivative (1.0 mmol, 1.0 equiv.), the terminal alkyne (2.5 mmol, 2.5 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the tube.
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the desired quinoline derivative.
Quantitative Data:
| Entry | 2-Amino-5-methoxy-iodobenzene derivative | Alkyne | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodo-3-methoxyaniline | Phenylacetylene | 7-Methoxy-2-phenylquinoline | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 70-80 |
| 2 | N-Methyl-4-iodo-3-methoxyaniline | 1-Hexyne | 2-Butyl-7-methoxy-1-methylquinolinium iodide | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMF | 110 | 65-75 |
| 3 | 4-Iodo-3-methoxy-N-tosylaniline | Propiolic acid ethyl ester | Ethyl 7-methoxy-4-oxo-1-tosyl-1,4-dihydroquinoline-2-carboxylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMAc | 120 | 60-70 |
Note: Yields are representative and optimization may be required for specific substrates.
Synthesis of N-Aryl Heterocycles via Ullmann Condensation
The Ullmann condensation is a classical and reliable method for the formation of C-N bonds, enabling the synthesis of N-aryl heterocycles. This compound can be coupled with various nitrogen-containing heterocycles in the presence of a copper catalyst.
Application Note:
This reaction is particularly useful for synthesizing compounds where a substituted phenyl ring is attached to a nitrogen atom of a heterocyclic core. The aldehyde group on the this compound can be retained for further functionalization or can be modified prior to the coupling reaction. The reaction typically requires a copper catalyst (often in stoichiometric amounts in classical procedures, but catalytic systems have been developed), a base, and a high-boiling polar solvent.
Experimental Protocol: Synthesis of 1-(2-Formyl-4-methoxyphenyl)-1H-imidazole
This protocol provides a general procedure for the N-arylation of imidazole with this compound.
Materials:
-
This compound
-
Imidazole
-
Copper(I) iodide (CuI)
-
L-Proline or 1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), imidazole (1.2 mmol, 1.2 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous DMSO (5 mL).
-
Reaction: Heat the reaction mixture to 110-130 °C for 24-48 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the N-arylated imidazole.
Quantitative Data:
| Entry | N-Heterocycle | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Imidazole | 1-(2-Formyl-4-methoxyphenyl)-1H-imidazole | CuI / L-Proline | K₂CO₃ | DMSO | 120 | 60-70 |
| 2 | Pyrrole | 1-(2-Formyl-4-methoxyphenyl)-1H-pyrrole | CuI / 1,10-Phenanthroline | Cs₂CO₃ | DMF | 130 | 55-65 |
| 3 | Indazole | 1-(2-Formyl-4-methoxyphenyl)-1H-indazole | CuI / L-Proline | K₂CO₃ | DMSO | 120 | 65-75 |
Note: Reaction conditions and yields are illustrative and may require optimization.
Visualizations
Caption: Sonogashira Coupling and Cyclization for Indole Synthesis.
Caption: Palladium-Catalyzed Synthesis of Quinolines.
Caption: Ullmann Condensation for N-Aryl Heterocycle Synthesis.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Iodo-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid) with an organic halide or triflate. 2-Iodo-5-methoxybenzaldehyde is a valuable building block in medicinal chemistry and materials science. Its coupling with various boronic acids provides access to a diverse range of 2-aryl-5-methoxybenzaldehydes, which are key intermediates in the synthesis of pharmaceuticals and other functional organic molecules. The presence of both an aldehyde and a methoxy group makes this substrate particularly useful for further chemical transformations.
These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling reaction utilizing this compound, including detailed experimental protocols, a summary of reaction conditions, and expected outcomes based on analogous systems.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound, forming a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for a wide range of couplings with this compound is dispersed, the following table summarizes representative reaction conditions and expected yields based on studies of structurally similar iodo-benzaldehyde derivatives.[1][2] These conditions serve as a robust starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | >95 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 12 | 76-99[1] |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 10 | >80 |
| 5 | 2-Furanylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DMF | 100 | 12 | 75-93[1] |
| 6 | 4-Pyridinylboronic acid | Pd(OAc)₂ (3) + P(o-tolyl)₃ (6) | K₃PO₄ (2) | Dimethoxyethane/H₂O (4:1) | 80 | 16 | 70-85 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Then, add the degassed solvent system (e.g., 8 mL of Toluene and 2 mL of water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 8-16 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methoxybenzaldehyde.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a versatile and efficient method for the synthesis of a wide array of 2-aryl-5-methoxybenzaldehydes. The protocols and data presented provide a solid foundation for researchers and drug development professionals to utilize this important transformation in their synthetic endeavors. The mild reaction conditions and tolerance for various functional groups make it an indispensable tool in modern organic chemistry. For any new substrate combination, optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the highest yields.
References
Application Notes and Protocols for the Ullmann Condensation of 2-Iodo-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Ullmann condensation reaction involving 2-Iodo-5-methoxybenzaldehyde. The Ullmann condensation is a versatile and widely used copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds.[1][2] The protocols and data presented herein are based on established methodologies for analogous ortho-substituted aryl iodides and are intended to serve as a comprehensive guide for the synthesis of N-aryl and O-aryl derivatives of 5-methoxybenzaldehyde, which are valuable intermediates in medicinal chemistry and materials science.
The traditional Ullmann reaction often required harsh conditions, such as high temperatures (frequently exceeding 210 °C) and stoichiometric amounts of copper.[1] However, significant advancements have led to the development of milder reaction conditions, primarily through the use of soluble copper catalysts in combination with various ligands.[1]
Reaction Overview and Applications
The Ullmann condensation of this compound with amines or phenols yields the corresponding N-aryl or O-aryl benzaldehyde derivatives. These products can serve as key building blocks in the synthesis of a variety of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. For instance, the resulting N-aryl aminobenzaldehydes can be precursors to acridone and quinoline-based heterocyclic systems, which are known to exhibit a wide range of biological activities.
Experimental Protocols
The following protocols are representative procedures for the N-arylation and O-arylation of this compound based on modern Ullmann condensation methodologies.
2.1. Protocol for N-Arylation with an Aniline Derivative
This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with an aniline derivative using L-proline as a ligand.
Materials:
-
This compound
-
Aniline derivative (e.g., aniline, p-toluidine, p-anisidine)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).
-
Add potassium carbonate (2.0 mmol) and dimethyl sulfoxide (2 mL).
-
Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-2-amino-5-methoxybenzaldehyde.
2.2. Protocol for O-Arylation with a Phenol Derivative
This protocol outlines a general procedure for the copper-catalyzed O-arylation of this compound with a phenol derivative using N,N-dimethylglycine as a ligand.
Materials:
-
This compound
-
Phenol derivative (e.g., phenol, p-cresol, guaiacol)
-
Copper(I) iodide (CuI)
-
N,N-dimethylglycine
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane or Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the phenol derivative (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and N,N-dimethylglycine (0.2 mmol, 20 mol%).
-
Add cesium carbonate (2.0 mmol) and dioxane (3 mL).
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 18-36 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (25 mL).
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure O-aryl-5-methoxybenzaldehyde ether.
Data Presentation
The following table summarizes representative conditions and yields for Ullmann-type C-N and C-O coupling reactions with various aryl iodides, which can be considered analogous to reactions with this compound.
| Aryl Iodide | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Aniline | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 90 | 24 | 85-95 |
| 2-Iodotoluene | Morpholine | CuI (5) | N,N-dimethylglycine (20) | K₃PO₄ | DMF | 110 | 18 | ~90 |
| 4-Iodoanisole | Phenol | CuI (10) | N,N-dimethylglycine (20) | Cs₂CO₃ | Dioxane | 100 | 24 | 80-92 |
| 2-Iodobenzonitrile | Benzylamine | Cu₂O (5) | 1,10-Phenanthroline (10) | K₂CO₃ | Toluene | 120 | 36 | ~75 |
| 1-Iodonaphthalene | p-Cresol | CuSO₄·5H₂O (10) | None | K₂CO₃ | Water | 80-100 | 12 | 70-85 |
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Ullmann Condensation
Caption: General experimental workflow for the Ullmann condensation reaction.
Diagram 2: Simplified Catalytic Cycle for Ullmann C-N Coupling
References
Application Notes and Protocols: The Role of 2-Iodo-5-methoxybenzaldehyde in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-methoxybenzaldehyde is a versatile aromatic building block crucial in the synthesis of a wide array of pharmaceutical intermediates. Its structure, featuring a reactive iodine atom, an electron-donating methoxy group, and an aldehyde functional group, allows for diverse chemical transformations. This makes it a valuable precursor for constructing complex molecular scaffolds found in numerous biologically active compounds. The strategic positioning of these functional groups enables its participation in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.
This document provides detailed application notes and experimental protocols for the use of this compound in three key types of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions are instrumental in the synthesis of biaryl, alkynyl, and N-aryl motifs, respectively, which are prevalent in many pharmaceutical agents.
Key Applications in Pharmaceutical Synthesis
The utility of this compound as a pharmaceutical intermediate stems from its ability to undergo facile palladium-catalyzed cross-coupling reactions. The electron-rich nature of the aromatic ring, due to the methoxy group, and the reactivity of the C-I bond make it an excellent substrate for these transformations.
-
Suzuki-Miyaura Coupling: This reaction is a cornerstone for the synthesis of biaryl compounds, a structural motif present in numerous pharmaceuticals, including anti-inflammatory drugs and kinase inhibitors. This compound can be coupled with a variety of aryl and heteroaryl boronic acids or esters to generate complex biaryl aldehydes. These products can then be further elaborated to the final active pharmaceutical ingredient (API).
-
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This is a powerful method for introducing alkynyl moieties into organic molecules. Alkynyl-containing compounds are important intermediates in the synthesis of various therapeutics, including antiviral and anticancer agents. The aldehyde group in the product provides a handle for further functionalization.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, a critical step in the synthesis of a vast number of pharmaceuticals. This compound can be coupled with a wide range of primary and secondary amines to produce N-aryl benzaldehydes. These intermediates are precursors to compounds used in treating neurological disorders, cancer, and infectious diseases.
Data Presentation: Representative Reaction Conditions and Expected Yields
The following table summarizes typical reaction conditions and expected yields for the cross-coupling reactions of this compound. Please note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions employed.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 | 12-24 | 75-95 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ (2-5 mol%), CuI (5-10 mol%) | Et₃N or DIPEA | THF or DMF | 25-60 | 3-12 | 80-98 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (1-2 mol%), Ligand (e.g., XPhos, RuPhos) | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-120 | 16-24 | 70-90 |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 2-phenyl-5-methoxybenzaldehyde, a biaryl pharmaceutical intermediate.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add degassed toluene and water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize 2-(phenylethynyl)-5-methoxybenzaldehyde, an alkynyl-substituted pharmaceutical intermediate.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is slow.
-
Upon completion (typically 3-6 hours), dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle Diagram:
Caption: Catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination of this compound with Aniline
Objective: To synthesize 2-(phenylamino)-5-methoxybenzaldehyde, an N-aryl pharmaceutical intermediate.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add anhydrous toluene, followed by this compound and aniline.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 16-24 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Logical Relationship Diagram:
Caption: Logical flow of the Buchwald-Hartwig amination.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its ability to readily participate in key cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allows for the efficient construction of complex molecular architectures that are central to many modern pharmaceuticals. The protocols provided herein offer a foundation for researchers to explore the utility of this compound in their drug discovery and development programs. Optimization of the outlined conditions may be necessary to achieve the desired outcomes for specific substrates.
Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Iodo-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance compared to traditional methods like nucleophilic aromatic substitution. This application note provides a detailed experimental protocol for the amination of 2-Iodo-5-methoxybenzaldehyde, a valuable building block in the synthesis of various biologically active compounds and functional materials. The presence of both an aldehyde and a methoxy group on the aromatic ring requires careful optimization of reaction conditions to achieve high yields and purity.
The general transformation involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a suitable base. Aryl iodides are highly reactive electrophiles in this transformation, which often allows for milder reaction conditions. However, the aldehyde functionality can be sensitive to strongly basic conditions, necessitating the careful selection of a base to avoid side reactions.
Optimized Reaction Parameters: A Representative Example
The following table summarizes a representative set of optimized conditions for the palladium-catalyzed amination of this compound with a primary amine, based on established methodologies for similar substrates.
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1-2 mol % |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 2-4 mol % |
| Base | Cs₂CO₃ (Cesium Carbonate) | 1.5 - 2.0 equivalents |
| Solvent | Toluene or Dioxane | Anhydrous |
| Amine | Primary Alkylamine (e.g., n-butylamine) | 1.1 - 1.2 equivalents |
| Temperature | 80 - 110 °C | Reaction progress should be monitored |
| Reaction Time | 12 - 24 hours | Monitored by TLC or GC-MS |
| Expected Yield | 70-95% | Highly dependent on the specific amine and purity of reagents |
Experimental Protocol
This protocol details a representative procedure for the palladium-catalyzed amination of this compound with n-butylamine.
Materials and Equipment:
-
This compound
-
n-Butylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 262 mg), Cesium Carbonate (1.5 mmol, 488 mg), Xantphos (0.04 mmol, 23 mg), and Pd₂(dba)₃ (0.02 mmol, 18 mg).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and rubber cap. Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) via syringe. Stir the mixture for 10 minutes. Then, add n-butylamine (1.2 mmol, 0.12 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(butylamino)-5-methoxybenzaldehyde.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the palladium-catalyzed amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application Notes and Protocols: 2-Iodo-5-methoxybenzaldehyde as a Versatile Building Block for Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data to facilitate the use of 2-iodo-5-methoxybenzaldehyde as a key intermediate in the synthesis of a variety of novel organic materials. This versatile building block, featuring both a reactive iodine atom and an aldehyde functional group, is primed for elaboration into complex molecular architectures such as conjugated polymers, fluorescent probes, and Schiff base derivatives, which are relevant to materials science and drug discovery.
Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. The iodine atom of this compound makes it an excellent substrate for such transformations, enabling the synthesis of complex biaryl structures. These structures are common motifs in pharmaceuticals and organic electronic materials.
Quantitative Data: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
The following table presents representative data for the Suzuki-Miyaura coupling of various aryl iodides with arylboronic acids under typical reaction conditions. While specific data for this compound is not widely published, these examples with structurally similar compounds provide expected outcomes.
| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodo-5-(m-tolyl)oxazole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 92 |
| 2 | 2-Iodo-5-(m-tolyl)oxazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 5 | 95 |
| 3 | 2-Amino-4-iodobenzonitrile | 4-Chlorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88 |
| 4 | 2-Amino-4-iodobenzonitrile | 3-Pyridylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 95 | 10 | 75 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental workflow for Suzuki-Miyaura cross-coupling.
Synthesis of Arylalkynes via Sonogashira Coupling
The Sonogashira coupling provides a reliable route to form C(sp²)-C(sp) bonds, reacting aryl iodides with terminal alkynes. This reaction is instrumental in the synthesis of conjugated systems, which are the cornerstone of many organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Quantitative Data: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
The following table provides representative yields for the Sonogashira coupling of various iodo-heterocycles with terminal alkynes, which can be used to estimate the expected outcome for reactions with this compound.[1]
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-5-(m-tolyl)oxazole | 90-98 |
| 2 | 4-Ethynylanisole | 2-((4-Methoxyphenyl)ethynyl)-5-(m-tolyl)oxazole | 85-95 |
| 3 | 1-Ethynyl-4-fluorobenzene | 2-((4-Fluorophenyl)ethynyl)-5-(m-tolyl)oxazole | 88-96 |
| 4 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-5-(m-tolyl)oxazole | 75-85 |
Experimental Protocol: Sonogashira Coupling
This protocol details a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Catalytic cycle of the Sonogashira coupling reaction.
Synthesis of Schiff Bases
Schiff bases, containing an azomethine (-C=N-) group, are synthesized through the condensation of an aldehyde with a primary amine. These compounds are widely studied for their biological activities and as ligands in coordination chemistry. The aldehyde functionality of this compound allows for its straightforward conversion into a wide array of Schiff base derivatives.
Quantitative Data: Synthesis of a Related Benzamide Derivative
| Property | Value |
| Yield | Not explicitly stated, but synthesized in good purity |
| Melting Point | 147–148.5 °C |
| ¹H NMR (500 MHz, CDCl₃) δ | 7.68 (1H, d, J = 8.6 Hz), 6.96 (1H, d, J = 2.9 Hz), 6.68 (1H, dd, J = 8.6, 2.9 Hz), 5.61 (1H, br d, J = 6.3 Hz), 4.34–4.24 (1H, m), 3.80 (3H, s), 1.29 (6H, d, J = 6.3 Hz) |
| ¹³C NMR (126 MHz, CDCl₃) δ | 168.0, 159.0, 140.7, 122.9, 115.3, 113.8, 91.5, 55.5, 42.2, 22.6 |
| **IR (KBr) ν (cm⁻¹) ** | 3278, 2972, 1640, 1584, 1542, 1468, 1391, 1351, 1312, 1278, 1262, 1236, 1146, 1114, 1041, 1012, 927, 867, 816, 798, 714 |
Experimental Protocol: Schiff Base Synthesis
This protocol provides a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Ethanol (5 mL)
-
Glacial acetic acid (1-2 drops, catalyst)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of the primary amine in ethanol to the flask.
-
Add 1-2 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of cold ethanol.
-
Dry the purified Schiff base in a desiccator.
-
Characterize the product using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Simplified mechanism for Schiff base formation.
Disclaimer: The provided protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.
References
Application Notes and Protocols for the Reaction of 2-Iodo-5-methoxybenzaldehyde with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of 2-Iodo-5-methoxybenzaldehyde with various organometallic reagents. This compound is a valuable building block in organic synthesis, featuring two key reactive sites: an aryl iodide, which is ideal for palladium-catalyzed cross-coupling reactions, and an aldehyde, which is susceptible to nucleophilic attack by highly reactive organometallics. This dual reactivity allows for the synthesis of a diverse range of complex molecules relevant to pharmaceutical and materials science research.
Application Notes: Reaction Types and Scope
The reactivity of this compound with organometallic reagents can be broadly categorized into two main types: palladium-catalyzed cross-coupling reactions at the carbon-iodine bond and nucleophilic additions to the carbonyl group.
Palladium-Catalyzed Cross-Coupling Reactions
Aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds under relatively mild conditions.[1][2]
-
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (typically a boronic acid or ester). It is one of the most versatile and widely used cross-coupling methods due to the stability and low toxicity of the boron reagents and the mild reaction conditions.[3][4] This method is ideal for synthesizing biaryl compounds.
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst.[1][2] The Sonogashira reaction is invaluable for the synthesis of aryl alkynes, which are key intermediates in the production of complex molecules and conjugated materials.[5][6] Copper-free variations of this reaction are also common.[7]
-
Stille Coupling: This reaction involves the coupling of the aryl iodide with an organotin compound (organostannane). The Stille reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback.[8]
-
Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl iodide. Organozinc reagents are among the most reactive organometallics used in palladium-catalyzed couplings, often providing high yields where other methods may fail.[9]
Nucleophilic Addition to the Aldehyde Group
Highly reactive organometallic reagents, such as Grignard and organolithium reagents, will preferentially react with the electrophilic aldehyde group via nucleophilic addition.
-
Grignard Reagents (R-MgX): These organomagnesium halides are powerful nucleophiles that readily add to aldehydes to form secondary alcohols after an aqueous workup.[10][11] Due to their high reactivity, Grignard reagents are generally not compatible with cross-coupling reactions on an unprotected benzaldehyde unless specific conditions are used to favor one reaction over the other.
-
Organolithium Reagents (R-Li): Organolithium reagents are even more reactive than Grignard reagents and will also add to the aldehyde to produce a secondary alcohol.[12][13] Their high basicity requires the use of aprotic solvents and low temperatures to avoid side reactions.[14]
Data Presentation: Expected Yields in Cross-Coupling Reactions
The following tables summarize expected product yields for Suzuki-Miyaura and Sonogashira coupling reactions with this compound. The data is based on analogous reactions with structurally similar aryl iodides.[2][3]
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-5-methoxybenzaldehyde | 85-95% |
| 2 | 4-Methylphenylboronic acid | 5-Methoxy-2-(p-tolyl)benzaldehyde | 88-96% |
| 3 | 3-Thiopheneboronic acid | 5-Methoxy-2-(thiophen-3-yl)benzaldehyde | 76-99%[4] |
| 4 | 2-Furanboronic acid | 2-(Furan-2-yl)-5-methoxybenzaldehyde | 70-90% |
Table 2: Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-5-methoxybenzaldehyde | 90-98%[2] |
| 2 | 4-Ethynylanisole | 2-((4-Methoxyphenyl)ethynyl)-5-methoxybenzaldehyde | 85-95%[2] |
| 3 | 1-Ethynyl-4-fluorobenzene | 2-((4-Fluorophenyl)ethynyl)-5-methoxybenzaldehyde | 88-96%[2] |
| 4 | Ethynylbenzene | 2-Ethynyl-5-methoxybenzaldehyde | 80-92% |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.[3]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 mmol)
-
Dioxane and Water (4:1 mixture, 5 mL) or Toluene (5 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Equipment:
-
Round-bottom flask with condenser
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water, 5 mL).
-
Stir the reaction mixture and heat to reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-24 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Sonogashira Cross-Coupling (with Copper Co-catalyst)
This protocol outlines a standard procedure for the coupling of this compound with a terminal alkyne.[2][7]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diethylamine (Et₂NH) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas
Equipment:
-
Schlenk flask with condenser
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for inert atmosphere reactions
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[7]
-
Add the anhydrous solvent (e.g., THF, 5 mL) followed by the base (e.g., TEA, 2.0 mmol).[7]
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.[7]
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C).[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography.[2]
Protocol 3: Grignard Reagent Addition to the Aldehyde
This protocol describes the nucleophilic addition of a Grignard reagent to the aldehyde functionality of this compound.
Materials:
-
This compound (1.0 mmol)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 mmol, ~1.0 M solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Equipment:
-
Dry round-bottom flask with a dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the Grignard reagent (1.1 mmol) dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting aldehyde.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude secondary alcohol product.
-
Purify the crude product by silica gel column chromatography if necessary.
Mandatory Visualizations
Caption: General workflow for a Palladium-Catalyzed Cross-Coupling reaction.
Caption: Reactivity pathways of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for the Derivatization of the Aldehyde Group in 2-Iodo-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various chemical derivatizations of the aldehyde functional group in 2-Iodo-5-methoxybenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science, and the ability to selectively modify its aldehyde group opens up a wide array of synthetic possibilities for the creation of novel compounds, including potential therapeutic agents and functional materials. The protocols outlined below cover imine (Schiff base) and oxime formation, reductive amination, acetal protection, Knoevenagel condensation, and the Wittig reaction.
Oxime Formation
Oxime formation is a straightforward and high-yielding derivatization of aldehydes. The resulting oxime can serve as a stable derivative or as an intermediate for further transformations, such as reduction to an amine or a Beckmann rearrangement. The presence of the iodo- and methoxy- substituents on the aromatic ring makes the resulting oxime a valuable scaffold for further functionalization, for instance, via cross-coupling reactions.[1]
Experimental Protocol: Synthesis of this compound Oxime
This protocol is adapted from the synthesis of structurally similar benzaldehyde oximes.[1]
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol (approximately 5 mL per mmol of the aldehyde).
-
To this solution, add hydroxylamine hydrochloride (1.2 equivalents).
-
Slowly add an aqueous solution of sodium hydroxide (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC) until the starting aldehyde is fully consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol using a rotary evaporator.
-
Add water to the concentrated mixture to precipitate the oxime product.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the purified this compound oxime under vacuum.[1]
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product | Typical Yield |
| This compound | Hydroxylamine hydrochloride | Sodium hydroxide | Ethanol | Reflux | This compound oxime | High |
Experimental Workflow for Oxime Formation
Caption: Workflow for the synthesis of this compound oxime.
Imine (Schiff Base) Formation
The condensation of this compound with a primary amine yields an imine, commonly known as a Schiff base. These compounds are pivotal in organic synthesis and medicinal chemistry, with applications as intermediates and as bioactive molecules themselves.[2][3] The reaction is typically reversible and may require the removal of water to drive it to completion.[2]
Experimental Protocol: General Synthesis of an Imine from this compound
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., toluene, ethanol, or methanol)
-
Acid catalyst (optional, e.g., acetic acid, p-toluenesulfonic acid)
-
Dean-Stark apparatus (for azeotropic removal of water with toluene) or molecular sieves
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the primary amine (1.0-1.2 equivalents).
-
Add an appropriate anhydrous solvent. If using toluene, equip the flask with a Dean-Stark apparatus.
-
(Optional) Add a catalytic amount of acid.
-
Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude imine can be purified by recrystallization or column chromatography.[4]
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst (optional) | Solvent | Conditions | Product | Typical Yield |
| This compound | Primary Amine | Acetic acid or p-TsOH | Toluene | Reflux with azeotropic removal of water | N-(substituted)-1-(2-iodo-5-methoxyphenyl)methanimine | Good to High |
Experimental Workflow for Imine (Schiff Base) Formation
Caption: General workflow for the synthesis of an imine (Schiff base).
Reductive Amination
Reductive amination is a two-step, one-pot process that converts an aldehyde into an amine. It involves the initial formation of an imine or enamine, which is then reduced in situ by a suitable reducing agent. This method is highly valuable for the synthesis of secondary and tertiary amines.
Experimental Protocol: General Reductive Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., dichloromethane (DCM), methanol, 1,2-dichloroethane (DCE))
-
Acetic acid (optional, as a catalyst for imine formation)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent.
-
(Optional) Add a catalytic amount of acetic acid and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Conditions | Product | Typical Yield |
| This compound | Primary/Secondary Amine | STAB or NaBH₃CN | DCM or DCE | Room Temperature | N-(substituted)-1-(2-iodo-5-methoxyphenyl)methanamine | Good to High |
Experimental Workflow for Reductive Amination
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imine formation-Typical procedures - operachem [operachem.com]
Application Notes and Protocols: Laboratory Scale Synthesis of 2-Iodo-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the laboratory-scale synthesis of 2-Iodo-5-methoxybenzaldehyde, a valuable building block in organic synthesis, particularly for the development of pharmaceutical intermediates.[1] Two effective methods for the direct iodination of 3-methoxybenzaldehyde are presented.
Introduction
This compound is a key intermediate in the synthesis of complex organic molecules. Its structure, featuring an aldehyde, a methoxy group, and an iodine atom, allows for a variety of subsequent chemical transformations. The protocols outlined below describe reliable methods for its preparation from commercially available starting materials.
Quantitative Data Summary
The following table summarizes the key quantitative data for two distinct synthesis protocols for this compound.
| Parameter | Protocol 1: Iodine & Periodic Acid | Protocol 2: PIDA & Iodine |
| Starting Material | 3-Methoxybenzaldehyde | 3-Methoxybenzaldehyde |
| Reagents | Iodine, Periodic Acid, Acetic Acid, Water, Sulfuric Acid | PIDA, Iodine, Dichloromethane |
| Reaction Time | Overnight | 3 hours |
| Reaction Temperature | 65-70°C | 60°C |
| Yield | 67%[2] | 93%[3] |
| Product Form | Yellow Precipitate[2] | White Solid[3] |
| Melting Point | Not specified in source | 112-113°C[3] |
| Purification | Recrystallization from 95% ethanol | Column Chromatography |
Experimental Protocols
Protocol 1: Iodination using Iodine and Periodic Acid
This protocol describes the synthesis of this compound via the direct iodination of 3-methoxybenzaldehyde using iodine and periodic acid.[2]
Materials:
-
3-Methoxybenzaldehyde (m-anisaldehyde)
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Acetic acid (CH₃COOH)
-
Sulfuric acid (H₂SO₄)
-
Saturated sodium bisulfite solution
-
95% Ethanol
-
Ice water
Equipment:
-
Round-bottom flask
-
Stirrer hotplate
-
Condenser
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a suitable round-bottom flask, combine 5.77 g (40 mmol) of 3-methoxybenzaldehyde, 4.71 g (18 mmol) of iodine, and 1.40 g (6 mmol) of periodic acid in 100 mL of acetic acid.[2]
-
To this mixture, add 20 mL of water and 3 mL of sulfuric acid. The solution will turn dark purple.[2]
-
Heat the mixture with stirring at 65-70°C overnight.[2]
-
After cooling the reaction to room temperature, add a saturated sodium bisulfite solution to quench the excess iodine, resulting in the disappearance of the dark color.[2]
-
Pour the reaction mixture into ice water to precipitate the product as a yellow solid.[2]
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from 95% ethanol to yield 6.53 g (67%) of this compound.[2]
Protocol 2: Iodination using Phenyliodine Diacetate (PIDA) and Iodine
This protocol provides an alternative method for the synthesis of this compound using PIDA as an oxidizing agent.[3]
Materials:
-
3-Methoxybenzaldehyde (Arylaldehyde)
-
Phenyliodine diacetate (PIDA)
-
Iodine (I₂)
-
Dichloromethane (DCM)
-
Petroleum ether
-
Ethyl acetate
Equipment:
-
Schlenk tube
-
Heating mantle with stirrer
-
Nitrogen gas line
-
Column chromatography setup
-
Rotary evaporator
Procedure:
-
In a Schlenk tube, combine 3-methoxybenzaldehyde (1 mmol), PIDA (1.5 mmol), and iodine (1 mmol) in 2 mL of dichloromethane.[3]
-
Stir the mixture under a nitrogen atmosphere at 60°C for 3 hours using a heating mantle.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (15:1) as the eluent.[3]
-
Combine the fractions containing the product and evaporate the solvent under reduced pressure to obtain this compound as a white solid (244 mg, 93% yield).[3]
Visualizations
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Characterization Data
The synthesized this compound can be characterized by various analytical techniques.
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.00 (s, 1H), 7.78 (d, J = 8.7 Hz, 1H), 7.40 (d, J = 3.2 Hz, 1H), 6.90 (dd, J = 8.7, 3.2 Hz, 1H), 3.83 (s, 3H)[3] |
| ¹³C{¹H} NMR (101 MHz, CDCl₃) | δ 195.7, 160.2, 141.0, 135.6, 123.5, 113.5, 89.9, 55.7[3] |
| HRMS (ESI) | m/z [M+H]⁺ calcd for C₈H₈O₂I: 262.9564; found: 262.9573[3] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Iodine and its compounds are corrosive and can cause stains. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
PIDA is an oxidizing agent and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Protecting Group Strategies for Reactions of 2-Iodo-5-methoxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection and deprotection of the aldehyde functional group in 2-iodo-5-methoxybenzaldehyde. This strategy is crucial for synthetic routes that involve nucleophilic or basic reagents that would otherwise react with the aldehyde. The primary focus is on the use of acetals as protecting groups, which are stable under a variety of reaction conditions and can be removed efficiently.
Introduction
This compound is a valuable building block in organic synthesis, featuring three distinct functional groups: an aldehyde, an aryl iodide, and a methoxy ether. The aldehyde is highly susceptible to attack by nucleophiles and strong bases, such as Grignard reagents or organolithiums. Therefore, to perform selective transformations at the aryl iodide position (e.g., cross-coupling reactions) or modifications involving the methoxy group, the aldehyde must be temporarily masked with a protecting group.
Acetals are an excellent choice for protecting aldehydes as they are stable in neutral to strongly basic environments.[1] The formation of a cyclic acetal, typically with ethylene glycol, provides a robust protecting group that can be readily removed under mild acidic or neutral conditions.
Protecting Group Strategy Workflow
The overall strategy involves a three-step process:
-
Protection: The aldehyde is converted to a cyclic acetal.
-
Reaction: The desired chemical transformation is carried out on the protected molecule.
-
Deprotection: The acetal is removed to regenerate the aldehyde.
Caption: General workflow for the protection, functionalization, and deprotection of this compound.
Experimental Protocols
Protocol 1: Protection of this compound as a 1,3-Dioxolane
This protocol describes the formation of the cyclic acetal, 2-(2-iodo-5-methoxyphenyl)-1,3-dioxolane. The procedure is adapted from a general method for the acetalization of substituted benzaldehydes.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq).
-
Add toluene to dissolve the starting material.
-
Add ethylene glycol (1.2-1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or distillation if necessary.
Protocol 2: Deprotection of 2-(2-Iodo-5-methoxyphenyl)-1,3-dioxolane using Catalytic Iodine
This protocol provides a mild and highly chemoselective method for the deprotection of the acetal, regenerating the aldehyde. This method is advantageous as it avoids strongly acidic conditions that could potentially affect other functional groups.[1][2][3]
Materials:
-
2-(2-Iodo-5-methoxyphenyl)-1,3-dioxolane
-
Iodine (I₂)
-
Acetone
-
Aqueous sodium thiosulfate solution
Procedure:
-
Dissolve the protected aldehyde, 2-(2-iodo-5-methoxyphenyl)-1,3-dioxolane (1.0 eq), in acetone.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 45 minutes for cyclic acetals.[1]
-
Monitor the reaction by TLC. The reaction can be gently heated to accelerate the process if necessary.[1]
-
Once the reaction is complete, quench the excess iodine by adding aqueous sodium thiosulfate solution until the brown color disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected this compound.
Data Presentation
The following table summarizes typical reaction conditions and yields for the protection and deprotection steps.
| Step | Reactants | Catalyst/Reagent | Solvent | Time | Temperature | Yield | Reference |
| Protection | Substituted Benzaldehyde, Trialkyl orthoformate | Sulfonic Acid (cat.) | Toluene | 2-4 hours | 50 °C to reflux | >95% | [4] |
| Deprotection | Aromatic Acetal | Iodine (10 mol%) | Acetone | 5-45 minutes | Room Temperature | ~95% | [1][2] |
Logical Relationships in Acetal Deprotection
The choice of deprotection method depends on the overall molecular stability. While traditional acid-catalyzed hydrolysis is effective, milder methods are often preferred to preserve sensitive functional groups.
Caption: Decision pathway for acetal deprotection based on substrate sensitivity.
Conclusion
The use of a 1,3-dioxolane protecting group is a robust strategy for reactions involving this compound where the aldehyde functionality needs to be masked. The protection can be achieved in high yields using standard acid catalysis, and the deprotection can be performed efficiently under mild, neutral conditions using catalytic iodine in acetone, which is compatible with the aryl iodide and methoxy groups. These protocols provide a reliable framework for synthetic chemists working with this and structurally related molecules.
References
- 1. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 2. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. | Semantic Scholar [semanticscholar.org]
- 4. CN1297874A - Preparation of benzaldehyde dialkyl acetal or substituted benzaldehyde dialkyl acetal - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2-Iodo-5-methoxybenzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and consistency of Suzuki-Miyaura cross-coupling reactions involving 2-Iodo-5-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in Suzuki couplings? A1: The main challenges stem from the electronic properties of the substrate. The methoxy group is electron-donating, which can make the crucial oxidative addition step of the catalytic cycle more sluggish compared to electron-deficient aryl halides.[1][2] Additionally, the presence of the aldehyde group, while generally tolerated, can potentially coordinate with the palladium catalyst.[2] Finally, like many electron-rich aryl halides, this substrate can be susceptible to side reactions such as dehalogenation.[2][3]
Q2: How do I select the optimal palladium catalyst and ligand for this substrate? A2: Given the electron-rich nature of this compound, highly active catalyst systems are recommended. The use of bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), is often beneficial.[4][5] These ligands help stabilize the palladium catalyst and promote the oxidative addition step.[5] While standard catalysts like Pd(PPh₃)₄ can work, more advanced pre-catalysts may offer better reliability and activity at lower loadings.[6]
Q3: What is the most suitable base for this reaction and why? A3: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][5] For substrates that are not base-sensitive, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[4][7] K₃PO₄ is often effective in challenging couplings.[5] The choice involves a trade-off: a base that is too weak may lead to an incomplete reaction, while one that is too strong can promote side reactions like protodeboronation or degradation of the aldehyde.[4]
Q4: Can the aldehyde functional group on this compound interfere with the reaction? A4: The aldehyde group is generally well-tolerated in palladium-catalyzed Suzuki-Miyaura couplings.[2] However, with some catalytic systems, particularly those involving nickel, aldehydes can coordinate to the metal center, which may either inhibit or, in some cases, enhance the reaction.[8][9] For standard palladium catalysts, significant interference is not typical, but if issues arise, careful selection of a ligand that sterically shields the metal center can be advantageous.
Troubleshooting Guide
Problem 1: Low or No Conversion (Starting Material Largely Unreacted)
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | Ensure the palladium source and ligand are not degraded. Use a fresh batch or consider a more air- and moisture-stable pre-catalyst. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to the active Pd(0) state.[7][10][11] |
| Sub-optimal Temperature | The reaction may require more thermal energy to overcome the activation barrier for oxidative addition. Incrementally increase the temperature (e.g., from 80°C to 100-110°C). Be aware that excessive heat can cause catalyst decomposition.[5][10] |
| Poor Ligand Choice | The ligand may not be suitable for this electron-rich substrate. Switch to a bulky, electron-rich ligand like SPhos or XPhos to promote oxidative addition.[4][5] |
| Ineffective Base | The base may be too weak to efficiently generate the boronate species. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely ground and anhydrous if required.[4][7] |
Problem 2: Significant Side Product Formation
| Observed Side Product | Primary Cause(s) | Corrective Actions |
| Protodeboronation (Boronic acid replaced by -H) | The boronic acid is degrading. This is often caused by an overly strong base, excessive water in the reaction, or prolonged heating.[4][7] | Use a milder base (e.g., K₂CO₃). Use anhydrous solvents and reagents. Consider switching from the boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[5] |
| Homocoupling (Two boronic acid molecules couple) | Presence of oxygen in the reaction mixture, which can promote the formation of Pd(II) species that facilitate this side reaction.[2][3] | Ensure all solvents and the reaction vessel are rigorously degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon for 30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[2][12] |
| Dehalogenation (Iodine replaced by -H, forming 3-methoxybenzaldehyde) | Common with electron-rich aryl halides. Often proceeds via a palladium-hydride intermediate.[2][3] | Use bulky, electron-rich ligands that favor the rate of cross-coupling over dehalogenation. Use a milder base and ensure anhydrous conditions.[2] |
Problem 3: Black Precipitate (Palladium Black) Forms in the Reaction
| Possible Cause | Troubleshooting Steps & Recommendations |
| Catalyst Decomposition | The active, soluble palladium catalyst has aggregated and precipitated, losing its activity. This is often caused by the presence of oxygen, excessively high temperatures, or an inappropriate ligand-to-metal ratio.[11] |
Optimization of Reaction Conditions
The following table summarizes representative conditions that can serve as a starting point for optimizing the Suzuki coupling of this compound. The optimal conditions are highly dependent on the specific boronic acid partner.
| Parameter | Condition A (Standard) | Condition B (High-Activity) | Condition C (Mild Base) | Notes |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) | This compound (1.0 equiv) | |
| Boronic Acid | Arylboronic Acid (1.2-1.5 equiv) | Arylboronic Acid (1.2-1.5 equiv) | Arylboronic Acid (1.2-1.5 equiv) | Using an excess of the boronic acid can help drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ (2 mol%) | G3-XPhos Precatalyst (1-3 mol%) | High-activity pre-catalysts can improve yields for challenging substrates.[6][7] |
| Ligand | - | SPhos (4 mol%) | - | Buchwald ligands are often effective for electron-rich aryl halides.[4][5] |
| Base | K₂CO₃ (2.0-3.0 equiv) | K₃PO₄ (2.0-3.0 equiv) | Cs₂CO₃ (2.0-3.0 equiv) | The strength and solubility of the base are critical. K₃PO₄ is often effective but stronger.[4][5][7] |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | THF / H₂O (4:1) | Solvents must be thoroughly degassed before use to prevent side reactions.[7][12] |
| Temperature | 90-100 °C | 100-110 °C | 80-90 °C | Higher temperatures may be needed but increase the risk of catalyst decomposition.[10] |
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), the chosen base (2.0-3.0 equiv), and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the degassed solvent system via syringe under a positive pressure of the inert gas.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 2-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the base and palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Protocol for Solvent Degassing (Freeze-Pump-Thaw)
-
Place the solvent in a Schlenk flask with a stir bar.
-
Freeze the solvent by placing the flask in a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum for 10-15 minutes.
-
Close the flask to the vacuum and thaw the solvent in a water bath. Bubbles of dissolved gas will be released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.
-
Finally, backfill the flask with an inert gas (argon or nitrogen).
Visualized Workflows and Mechanisms
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions of 2-Iodo-5-methoxybenzaldehyde
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing 2-iodo-5-methoxybenzaldehyde in cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: The primary side products encountered are typically:
-
Homocoupling Product: Dimerization of the coupling partner (e.g., boronic acid in Suzuki reactions, alkyne in Sonogashira reactions).
-
Dehalogenated Product: Reduction of this compound to 5-methoxybenzaldehyde.[1]
-
Biaryl Homocoupling: Dimerization of this compound to form 2,2'-diiodo-5,5'-dimethoxy-1,1'-biphenyl, though this is generally less common.
Q2: Why is homocoupling of the boronic acid a significant issue in Suzuki-Miyaura coupling?
A2: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1] This Pd(II) species can then participate in a catalytic cycle that leads to the dimerization of the boronic acid. Rigorous degassing of solvents and reaction mixtures is crucial to minimize this side reaction.
Q3: What causes the formation of the dehalogenated side product, 5-methoxybenzaldehyde?
A3: Protodehalogenation, the replacement of the iodine atom with a hydrogen atom, can occur through various pathways. One common mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by a reaction with a hydride source in the reaction mixture (e.g., from a solvent or base) and subsequent reductive elimination.
Q4: In Sonogashira couplings, what is the primary cause of alkyne dimerization (Glaser coupling)?
A4: The copper(I) co-catalyst, typically used in Sonogashira reactions, can promote the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.[2] Performing the reaction under strictly anaerobic conditions is critical. Copper-free Sonogashira protocols can also be employed to eliminate this side reaction.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling - Minimizing Homocoupling and Dehalogenation
Problem: Significant formation of homocoupled biaryl from the boronic acid and/or the dehalogenated 5-methoxybenzaldehyde is observed, leading to low yields of the desired cross-coupled product.
| Issue | Potential Cause | Recommended Solution |
| High levels of boronic acid homocoupling | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction vessel (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) precatalyst. | While convenient, the in situ reduction to Pd(0) can sometimes favor homocoupling. Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. | |
| Significant dehalogenation to 5-methoxybenzaldehyde | The base or solvent is acting as a hydride source. | Use a non-hydridic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the use of high-purity, anhydrous solvents. |
| Slow reductive elimination. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the reductive elimination step, which outcompetes the dehalogenation pathway. |
Guide 2: Sonogashira Coupling - Preventing Alkyne Homocoupling (Glaser Coupling)
Problem: The formation of a significant amount of the 1,3-diyne byproduct from the homocoupling of the terminal alkyne is observed, complicating purification and reducing the yield of the desired 2-alkynyl-5-methoxybenzaldehyde.
| Issue | Potential Cause | Recommended Solution |
| High levels of alkyne homocoupling (Glaser coupling) | Presence of oxygen in the reaction mixture. | Ensure all reagents, solvents, and the reaction setup are rigorously deoxygenated. Use of Schlenk techniques or a glovebox is highly recommended. |
| High concentration of the copper(I) co-catalyst. | Reduce the loading of the copper(I) salt (e.g., CuI) to the minimum effective amount (typically 1-5 mol%). | |
| The cross-coupling reaction is slow. | Optimize the reaction temperature and consider a more efficient palladium/ligand system to accelerate the rate of the desired Sonogashira coupling, which will outcompete the Glaser pathway. | |
| Inherent reactivity of the alkyne. | If the alkyne is particularly prone to homocoupling, consider a copper-free Sonogashira protocol. This often involves the use of a more reactive palladium catalyst and a suitable base in a polar aprotic solvent. |
Data Presentation: Illustrative Yields in Cross-Coupling Reactions
The following tables provide representative data for the yields of desired products and common side products in various cross-coupling reactions of this compound. Please note that these are illustrative values based on typical outcomes for similar substrates, and actual results may vary depending on the specific reaction conditions and coupling partners.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Homocoupling Yield (%) | Dehalogenation Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75 | 10 | 5 |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4 | 92 | <5 | <2 |
| 3 | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 8 | 88 | 5 | 3 |
| 4 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O (not degassed) | 80 | 12 | 40 | 35 | 5 |
Table 2: Illustrative Yields for Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Glaser Coupling Yield (%) |
| 1 | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 6 | 85 | 10 |
| 2 | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | 50 | 4 | 90 | 5 |
| 3 | Pd(OAc)₂ / PPh₃ (Copper-free) | Piperidine | Toluene | 80 | 12 | 78 | <2 |
| 4 | Pd(PPh₃)₄ / CuI (under air) | Et₃N | THF | 60 | 6 | 30 | 50 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%) as a solution in a small amount of the degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv). Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Purification of 2-Iodo-5-methoxybenzaldehyde by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Iodo-5-methoxybenzaldehyde via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: My this compound is not dissolving in the hot solvent.
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Inappropriate Solvent: The ideal recrystallization solvent should dissolve the solute poorly at room temperature but readily at higher temperatures.[1] If this compound has low solubility even in the hot solvent, the solvent is likely too non-polar. Consider a more polar solvent or a mixed solvent system.
-
Insufficient Solvent: Ensure you are adding the solvent in small portions to the heated crude product until it just dissolves.[1]
Q2: No crystals are forming upon cooling the solution.
A2: The absence of crystal formation is a common issue that can be resolved through several techniques.[2]
-
Supersaturation: The solution may be supersaturated.[3][4] To induce crystallization, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of pure this compound.[3][4]
-
Excess Solvent: Too much solvent may have been added, resulting in a solution that is not saturated enough for crystals to form.[3][4] The remedy is to gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]
-
Cooling Rate: If the solution is cooled too rapidly, it can inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
Q3: The product has "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the solid melts and separates from the solution as a liquid instead of crystallizing.[4] This often happens when the boiling point of the solvent is higher than the melting point of the solute or when significant impurities are present.[4]
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent.[6] Then, allow the solution to cool very slowly. Insulating the flask can help with this.
-
Change Solvent System: If slow cooling is ineffective, a different solvent or a mixed solvent system with a lower boiling point may be necessary.
Q4: The recrystallized product has a low yield.
A4: A low yield can be attributed to several factors during the experimental process.
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[1][3][6]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper or in the funnel.[2] Ensure the funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently in an ice bath to maximize crystal formation before filtration.[1]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[3]
Q5: The purified product is still colored or appears impure.
A5: The presence of colored impurities or an unsatisfactory melting point indicates that the recrystallization did not effectively remove all contaminants.
-
Activated Charcoal: For colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored compounds. Be aware that using too much charcoal can also adsorb your desired product.
-
Second Recrystallization: If the product is still not pure, a second recrystallization may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] For aromatic compounds like this compound, alcohols such as ethanol or methanol are often good starting points.[5] A mixed solvent system, such as ethanol-water or hexane-ethyl acetate, can also be effective.[7] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that corresponds to the literature value. Impurities tend to broaden and depress the melting point.[2]
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product to the crude material. A pure compound should ideally show a single spot on the TLC plate.
-
Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and purity of the final product.
Q3: Is it necessary to use a hot filtration step?
A3: A hot filtration step is necessary if there are insoluble impurities present in your crude this compound.[2] This step removes any solid contaminants from the hot, saturated solution before it is cooled to induce crystallization. If the hot solution is clear and free of suspended particles, this step can be omitted.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The exact solvent and volumes may need to be optimized based on the purity of the starting material.
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or mixed solvent system. For this example, we will use ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Gently heat the mixture on a hot plate while stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until the solid just dissolves.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.[5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven.
Quantitative Data Summary
| Parameter | Recommended Value/Solvent | Notes |
| Primary Solvents | Ethanol, Methanol | Alcohols are often effective for aromatic compounds.[5] |
| Mixed Solvent Systems | Ethanol-Water, Hexane-Ethyl Acetate | Can be fine-tuned to achieve optimal solubility characteristics.[7] |
| Dissolution Temperature | Boiling point of the chosen solvent | Ensures maximum solubility of the compound.[1][3] |
| Crystallization Temperature | Room temperature followed by 0-4 °C | Slow cooling promotes the formation of larger, purer crystals.[5] |
| Washing Solvent | Ice-cold recrystallization solvent | Minimizes the loss of purified product.[3] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
troubleshooting guide for failed reactions involving 2-Iodo-5-methoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-5-methoxybenzaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during its use in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity characteristics of this compound?
A1: this compound is a versatile aromatic compound featuring three key functional groups that dictate its reactivity:
-
Iodo Group: The iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. Its high reactivity allows for milder reaction conditions compared to bromo or chloro analogs.
-
Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can participate in reactions like reductive amination, Wittig reactions, and aldol condensations. It is also prone to oxidation to a carboxylic acid.
-
Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the aromatic ring, potentially affecting the rates and outcomes of cross-coupling reactions.
Q2: What are the common side reactions to be aware of when using this compound in palladium-catalyzed cross-coupling reactions?
A2: Several side reactions can occur, leading to reduced yields of the desired product. These include:
-
Deiodination: The iodo group can be prematurely replaced by a hydrogen atom, particularly at elevated temperatures or in the presence of certain bases and phosphine ligands.
-
Homocoupling: The starting material can couple with itself to form a symmetrical biaryl compound. This is often more prevalent at higher catalyst loadings or when the transmetalation step is slow.
-
Aldehyde Reduction or Oxidation: Depending on the reaction conditions and reagents used, the aldehyde group may be reduced to an alcohol or oxidized to a carboxylic acid.
-
Reaction with Nucleophiles: The aldehyde group can react with nucleophilic reagents present in the reaction mixture, leading to undesired byproducts.
Q3: How should this compound be stored?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition. It is also sensitive to air, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the aldehyde group.
Troubleshooting Guides for Failed Reactions
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired biaryl product.
This is a common issue that can arise from several factors. The following troubleshooting guide provides a systematic approach to identifying and resolving the problem.
Troubleshooting Workflow:
Detailed Q&A:
-
Q: My palladium catalyst turned black (palladium black), and the reaction stalled. What happened?
-
A: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst. This can be caused by:
-
Oxygen Contamination: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).
-
High Temperatures: While heat is often required, excessive temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.
-
Inappropriate Ligand: The phosphine ligand may be unstable under the reaction conditions. Consider using a more robust ligand.
-
-
-
Q: I am observing significant amounts of the deiodinated starting material. How can I prevent this?
-
A: Deiodination is a common side reaction. To minimize it:
-
Lower the Temperature: This is often the most effective solution.
-
Choose a Milder Base: Strong bases can sometimes promote dehalogenation. Consider using a weaker base like K₂CO₃ or Cs₂CO₃.
-
Optimize the Ligand: Some ligands are more prone to inducing dehalogenation than others.
-
-
-
Q: My reaction is not going to completion, and I have unreacted starting materials. What should I do?
-
A: Incomplete conversion can be due to several factors:
-
Inactive Boronic Acid: Boronic acids can degrade over time, especially if not stored properly. Use fresh, high-quality boronic acid.
-
Insufficient Base: The base is crucial for the activation of the boronic acid. Ensure you are using a sufficient excess (typically 2-3 equivalents).
-
Poor Solubility: If any of the reagents are not fully dissolved, the reaction rate will be slow. Try a different solvent system to improve solubility.
-
-
Representative Quantitative Data for Suzuki-Miyaura Coupling
The following table provides representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl iodides with arylboronic acids, which can be used as a starting point for optimizing reactions with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | >95 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 12 | >85 |
Note: Yields are based on analogous reactions and may vary for this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling
Issue: Low or no yield of the desired alkynylated product.
The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between aryl halides and terminal alkynes. However, several factors can lead to failed reactions.
Troubleshooting Workflow:
Detailed Q&A:
-
Q: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I suppress this?
-
A: Glaser coupling is a common side reaction promoted by the copper catalyst in the presence of oxygen. To minimize it:
-
Maintain a Strict Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is run under a positive pressure of argon or nitrogen.
-
Use a Copper-Free Protocol: In some cases, a copper-free Sonogashira coupling may be necessary.
-
Add the Alkyne Slowly: Adding the terminal alkyne dropwise can help to keep its concentration low, disfavoring homocoupling.
-
-
-
Q: My reaction is sluggish and gives a low yield. What can I do to improve it?
-
A: Sluggish reactions can often be improved by:
-
Increasing the Temperature: Gently warming the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate.
-
Using a More Effective Base: A stronger amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), can facilitate the reaction.
-
Choosing an Appropriate Solvent: Solvents like DMF or THF are commonly used. Ensure the solvent is anhydrous.
-
-
-
Q: I am having difficulty purifying my product from the catalyst residues. Any suggestions?
-
A: Purification can be challenging due to the presence of metal catalysts and amine salts.
-
Aqueous Workup: After the reaction, quenching with a saturated solution of ammonium chloride can help to remove copper salts.
-
Filtration: Passing the crude reaction mixture through a short plug of silica gel or celite can remove a significant portion of the palladium catalyst.
-
Column Chromatography: Careful column chromatography is usually required for final purification.
-
-
Representative Quantitative Data for Sonogashira Coupling
The following table provides representative reaction conditions and yields for the Sonogashira coupling of aryl iodides with terminal alkynes.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (2) | THF | 50-70 | 4-8 | 85-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3) | DMF | RT | 12 | 80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (3) | TEA (2.5) | Dioxane | 60 | 6 | 80-90 |
Note: Yields are based on analogous reactions and may vary for this compound.
Detailed Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) iodide (0.04 mmol).
-
Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reductive Amination
Issue: Low or no yield of the desired amine product.
Reductive amination is a two-step process in one pot: the formation of an imine or enamine followed by its reduction. Failure can occur at either stage.
Troubleshooting Workflow:
Detailed Q&A:
-
Q: My reaction is not proceeding, and I only have starting materials. What could be the problem?
-
A: The initial imine formation is likely the issue.
-
Catalysis: Imine formation is often catalyzed by a small amount of acid. Adding a catalytic amount of acetic acid can significantly improve the reaction rate.
-
Water Removal: The formation of an imine produces water, which can inhibit the reaction. Using a dehydrating agent like magnesium sulfate or molecular sieves can drive the equilibrium towards the imine.
-
-
-
Q: I am observing the reduction of my aldehyde starting material to an alcohol. How can I avoid this?
-
A: This indicates that your reducing agent is too reactive and is reducing the aldehyde faster than the imine is formed.
-
Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.
-
Stepwise Procedure: First, form the imine completely (monitor by TLC or NMR), and then add the reducing agent.
-
-
-
Q: The reaction with a primary amine is giving me a mixture of the secondary and tertiary amine. How can I improve selectivity?
-
A: Over-alkylation can be a problem.
-
Control Stoichiometry: Use a slight excess of the amine to favor the formation of the secondary amine.
-
Stepwise Addition: Add the aldehyde slowly to a solution of the amine and the reducing agent.
-
-
Representative Quantitative Data for Reductive Amination
The following table provides representative reaction conditions and yields for the reductive amination of benzaldehydes with primary amines.
| Entry | Amine | Reducing Agent (equiv.) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ (1.5) | Acetic Acid (cat.) | Dichloromethane | RT | 12 | 80-95 |
| 2 | Aniline | NaBH₃CN (1.2) | Acetic Acid (cat.) | Methanol | RT | 24 | 75-90 |
| 3 | Cyclohexylamine | H₂ (1 atm), Pd/C (10 mol%) | - | Ethanol | RT | 16 | 85-95 |
Note: Yields are based on analogous reactions and may vary for this compound.
Detailed Experimental Protocol: Reductive Amination
-
To a round-bottom flask, add this compound (1.0 mmol) and the primary amine (1.1 mmol) in a suitable solvent (e.g., dichloromethane or methanol, 10 mL).
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 mmol) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Technical Support Center: Optimizing Catalyst Loading for 2-Iodo-5-methoxybenzaldehyde Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 2-iodo-5-methoxybenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic reactions with this compound, offering potential causes and actionable solutions.
Problem 1: Low or No Conversion of this compound
Possible Causes:
-
Catalyst Inactivity or Decomposition: The palladium catalyst may be inactive or may have decomposed. This can be indicated by the formation of a black precipitate (palladium black).[1][2]
-
Insufficiently Active Catalyst System: The chosen palladium source and ligand may not be suitable for activating the C-I bond in the presence of the aldehyde and methoxy functional groups.
-
Inappropriate Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient.
-
Poor Quality of Reagents: Solvents, bases, or the catalyst itself may be of poor quality or contain impurities that inhibit the reaction.[2]
Solutions:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to prevent oxygen from deactivating the catalyst.[1][2][3]
-
Select an Appropriate Catalyst and Ligand: For aryl iodides, a range of palladium catalysts can be effective. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the catalyst and promote the desired reaction.[1][4]
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. While higher temperatures can increase the reaction rate, be aware that they can also lead to catalyst decomposition and side product formation.[4]
-
Verify Reagent Quality: Use fresh, high-purity reagents. Ensure solvents are anhydrous and bases are appropriately stored.[2]
Problem 2: Formation of Significant Side Products
Possible Causes:
-
Homocoupling of the Coupling Partner: In Suzuki reactions, boronic acids can undergo homocoupling.[5] In Sonogashira reactions, terminal alkynes can homocouple (Glaser coupling), especially in the presence of copper co-catalysts and oxygen.[3]
-
High Catalyst Loading: Excessively high concentrations of the palladium catalyst can sometimes promote undesired side reactions.
-
High Reaction Temperature: Elevated temperatures can lead to product degradation or the formation of byproducts.[6]
Solutions:
-
Minimize Oxygen: For Sonogashira reactions, rigorous exclusion of oxygen is critical to suppress Glaser coupling.[3]
-
Optimize Catalyst Loading: Once initial success is achieved, systematically decrease the catalyst loading to find the minimum amount required for efficient conversion. This can reduce the likelihood of catalyst-driven side reactions.
-
Control Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize thermal decomposition and side reactions.[6]
-
Consider Copper-Free Conditions: For Sonogashira couplings, switching to a copper-free protocol can eliminate the primary pathway for alkyne homocoupling.[7][8]
Problem 3: Inconsistent Reaction Results
Possible Causes:
-
Sensitivity to Air or Moisture: The reaction may be highly sensitive to trace amounts of oxygen or water, leading to variable catalyst activity.[6]
-
Variable Reagent Quality: Inconsistent purity of starting materials, catalysts, or solvents can lead to unpredictable outcomes.
-
Inefficient Stirring: In heterogeneous reaction mixtures, inefficient stirring can result in poor mixing and inconsistent results.[2]
Solutions:
-
Standardize Procedures: Implement rigorous and consistent procedures for degassing solvents and setting up reactions under an inert atmosphere.
-
Use High-Purity Reagents: Source reagents from reliable suppliers and consider purifying them if necessary.
-
Ensure Efficient Stirring: Use appropriate stirring equipment and rates to ensure the reaction mixture is homogeneous, particularly when solids are present.[2]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions with this compound?
A1: For highly reactive aryl iodides, catalyst loadings can often be in the range of 1-5 mol%.[4][6] However, for optimized systems, it may be possible to achieve high yields with loadings as low as 0.05 mol%.[6] It is recommended to start with a higher loading (e.g., 2-3 mol%) and then reduce it as the reaction is optimized.
Q2: Which palladium source is most effective for this substrate?
A2: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst for many cross-coupling reactions.[6] It is often more stable and less expensive than pre-formed Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and is readily reduced in situ to the active Pd(0) species.[6]
Q3: Is a phosphine ligand always necessary?
A3: Due to the high reactivity of aryl iodides, some cross-coupling reactions can proceed without an added phosphine ligand ("ligand-free" conditions).[6] However, the absence of a stabilizing ligand can sometimes lead to the precipitation of inactive palladium black.[6] If you encounter catalyst instability or low yields, the addition of a suitable ligand is a crucial troubleshooting step.[6]
Q4: How does the choice of base and solvent affect the reaction?
A4: The base and solvent are critical and often interdependent. The base is essential for the catalytic cycle, and its effectiveness depends on its solubility in the chosen solvent. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9] Solvent choice can influence reaction rates and selectivity. Aprotic polar solvents like DMF and dioxane are frequently used.[1][10] Screening different base and solvent combinations is often necessary to find the optimal conditions.
Q5: My reaction mixture turns black. What should I do?
A5: The formation of a black precipitate, known as palladium black, indicates catalyst decomposition and is often associated with a failed or stalled reaction.[1][2] This can be caused by the presence of oxygen, high reaction temperatures, or an inappropriate ligand-to-palladium ratio.[2] To prevent this, ensure thorough degassing of all reagents and solvents, maintain a strict inert atmosphere, and consider optimizing the ligand concentration and reaction temperature.[2]
Data Presentation
Table 1: Catalyst Loading Optimization for a Model Heck Reaction
| Entry | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | 3 | K₂CO₃ | DMF | 100 | 57 |
| 2 | Pd(OAc)₂ | 1 | K₂CO₃ | DMF | 100 | 85 |
| 3 | Pd(OAc)₂ | 0.5 | K₂CO₃ | DMF | 120 | 98 |
| 4 | Pd(OAc)₂ | 0.1 | K₂CO₃ | DMF | 120 | 75 |
Note: This table is illustrative and based on general principles of catalyst optimization. Actual results will vary depending on the specific coupling partner and reaction conditions.
Table 2: Common Conditions for Sonogashira Coupling of Aryl Iodides
| Palladium Source | Copper Co-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | 25-60 |
| Pd₂(dba)₃ | None (Copper-free) | PPh₃ | DIPEA | DMF | 80-100 |
| Pd(OAc)₂ | CuI | None | K₂CO₃ | Acetonitrile | 80 |
This table provides examples of common starting conditions for Sonogashira reactions that can be adapted for this compound.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl boronic acid (1.5 equivalents) and the base (e.g., Cs₂CO₃, 3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add this compound (1.0 equivalent). In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, with loadings of 2 mol%, 1 mol%, 0.5 mol%, and 0.1 mol% for parallel reactions) and the ligand (e.g., XPhos, with a 1:2 Pd to ligand ratio) and add them to the reaction tube under a positive flow of inert gas.
-
Solvent Addition: Add a degassed mixture of solvent (e.g., toluene/water, 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and analyze the yield and purity for each catalyst loading to determine the optimal concentration.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Troubleshooting decision tree for low conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. books.lucp.net [books.lucp.net]
stability of 2-Iodo-5-methoxybenzaldehyde under acidic or basic conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Iodo-5-methoxybenzaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use in experimental settings, with a focus on its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general handling and storage recommendations for this compound?
A1: this compound is known to be sensitive to air and light.[1] To ensure its stability and purity, it should be stored under an inert atmosphere, such as argon, in a tightly sealed container, and protected from light.[1] It is also recommended to store it at ambient temperatures.[1]
Q2: Is this compound stable under basic conditions?
A2: No, this compound is generally not stable in the presence of strong bases. The aldehyde functional group in this compound lacks alpha-hydrogens, making it susceptible to the Cannizzaro reaction under strongly basic conditions. This reaction leads to a disproportionation of the aldehyde into a mixture of the corresponding primary alcohol (2-Iodo-5-methoxybenzyl alcohol) and carboxylic acid (2-Iodo-5-methoxybenzoic acid). It is advisable to use weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in reactions involving this compound to minimize potential degradation.[2]
Q3: What is the stability of this compound under acidic conditions?
Q4: Can dehalogenation be a problem when using this compound in cross-coupling reactions?
A4: Yes, dehalogenation, the loss of the iodine atom, can be a significant side reaction in cross-coupling reactions involving aryl halides. This is often observed as the formation of the deiodinated benzaldehyde byproduct. To minimize this, it is crucial to use anhydrous solvents and reagents, as water can act as a proton source for hydrodehalogenation.[2] The choice of a weaker base can also help reduce this side reaction.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low or no yield of the desired product in a reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of starting material | Ensure the this compound is fresh and has been stored properly under an inert atmosphere and protected from light. | Improved yield due to higher purity of the starting material. |
| Reaction with strong base | If using a strong base (e.g., NaOH, KOH), consider switching to a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃.[2] | Minimized degradation of the aldehyde and increased yield of the desired product. |
| Presence of water (for moisture-sensitive reactions) | Use freshly dried solvents and reagents. Ensure all glassware is thoroughly dried before use.[2] | Reduced side reactions, such as hydrodehalogenation, leading to a cleaner reaction profile and higher yield. |
| Catalyst deactivation (in cross-coupling reactions) | Increase the catalyst loading or use a more robust catalyst system. Ensure the reaction is run under a strict inert atmosphere. | Improved catalyst lifetime and higher conversion to the desired product. |
Issue 2: Formation of significant amounts of byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cannizzaro reaction | Avoid strong basic conditions. Use of weaker bases is recommended. | Suppression of the disproportionation reaction, leading to a cleaner product mixture. |
| Dehalogenation | Ensure anhydrous reaction conditions. Consider lowering the reaction temperature.[2] | Reduced formation of the deiodinated byproduct. |
| Oxidation of the aldehyde | If the reaction is exposed to air for extended periods, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimized formation of the corresponding carboxylic acid. |
Stability Data
Currently, there is limited quantitative data available in the peer-reviewed literature detailing the stability of this compound under a range of specific pH, temperature, and time conditions. Researchers are advised to perform stability studies under their specific experimental conditions if quantitative data is required.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under acidic, basic, and oxidative stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at room temperature for a set period (e.g., 8 hours).
-
At various time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubate the mixture at room temperature for a set period (e.g., 24 hours), protected from light.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.
-
HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method to determine the percentage of undegraded this compound and to detect the formation of any degradation products.
Visualizations
References
how to remove palladium catalyst from 2-Iodo-5-methoxybenzaldehyde reaction mixtures
Technical Support Center: Palladium Catalyst Removal
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 2-Iodo-5-methoxybenzaldehyde reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my reaction mixture? A1: The most prevalent methods for removing residual palladium include:
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Filtration: Primarily used for heterogeneous catalysts (e.g., Pd on carbon) or precipitated palladium metal. Filter aids like Celite® are often employed to trap fine particles.[1][2][3]
-
Adsorption/Scavenging: Involves using solid-supported materials with a high affinity for palladium. These "scavengers" can be based on silica or polymers functionalized with thiol, amine, or phosphine groups.[4][5] Activated carbon is also a widely used, cost-effective adsorbent.[4][6]
-
Chromatography: Techniques like column chromatography are highly effective for separating the desired compound from both the palladium catalyst and other reaction impurities.[1][4][7]
-
Extraction: Liquid-liquid extraction can be used to partition water-soluble palladium salts into an aqueous phase, separating them from the organic product.[1][2]
-
Crystallization: Purifying the final product through crystallization can be an effective method, leaving the palladium impurities behind in the mother liquor.[3][8]
Q2: How do I choose the best palladium removal method for my this compound reaction? A2: The optimal method depends on several factors, including the form of the palladium residue (homogeneous vs. heterogeneous), the nature of your product, the solvent system, and the required final purity level.[3][4] The decision-making workflow below can help guide your selection. For initial screening for soluble palladium species, solid-supported scavengers are often a good starting point due to their ease of use and high selectivity.[4]
Q3: What is Celite, and how does it aid in palladium removal? A3: Celite is a brand of diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. In palladium removal, it is primarily used as a filter aid.[1][2] It forms a porous, inert filter bed that can effectively trap finely dispersed or colloidal palladium particles that might otherwise pass through standard filter paper.[2][4] It is almost always used when filtering heterogeneous catalysts like Pd/C or after using activated carbon.[4]
Q4: Are solid-supported scavengers better than activated carbon? A4: Both have advantages. Solid-supported scavengers, such as functionalized silica gels, offer high selectivity for palladium, which can lead to higher recovery of the final product.[4][9] Activated carbon is a low-cost and effective adsorbent, but it can sometimes lead to lower product yields due to non-specific adsorption of the desired compound.[3][4] The choice may depend on the value of your product and the specific impurities present.
Q5: My purification is complete, but I suspect there's still palladium. How can I be sure? A5: Visual inspection is not sufficient. Trace amounts of palladium are invisible but can impact downstream reactions or biological assays.[7] The definitive way to quantify residual palladium is through elemental analysis techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).[4]
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
| Problem/Symptom | Possible Cause(s) | Solution(s) |
| High palladium content after filtration through Celite. | The palladium species is soluble (homogeneous) or colloidal in the reaction mixture. Filtration is only effective for insoluble, heterogeneous catalysts.[2] | 1. Switch Methods: Use a method suitable for homogeneous catalysts, such as treatment with a solid-supported scavenger or column chromatography.[2] 2. Induce Precipitation: Try adding an anti-solvent or a specific precipitating agent like 2,4,6-trimercapto-s-triazine (TMT) to crash out the palladium before filtration.[10] |
| Low efficiency of palladium scavenger. | 1. Incorrect Scavenger: The chosen scavenger may not be optimal for the palladium's oxidation state (e.g., Pd(0) vs. Pd(II)).[2] 2. Insufficient Loading/Time: The amount of scavenger or the treatment time may be inadequate.[2] | 1. Screen Scavengers: Test a small panel of different scavengers (e.g., thiol-based, amine-based) to find the most effective one for your system.[2][3] 2. Optimize Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment duration.[3] |
| Significant loss of this compound product during purification. | 1. Non-specific Adsorption: The product may be adsorbing to the purification medium, especially activated carbon.[3][4] 2. Co-precipitation: The product might be co-precipitating with the palladium species. | 1. Minimize Adsorbent: Use the minimum effective amount of scavenger or activated carbon.[3] 2. Change Adsorbent: Switch to a more selective, silica-based scavenger with a low affinity for your product.[11] 3. Adjust Solvent: Use a solvent in which your product is highly soluble to minimize its adsorption.[3] |
| Inconsistent palladium removal from batch to batch. | The nature of the palladium species (e.g., oxidation state, ligands) may vary at the end of the reaction depending on minor variations in reaction conditions or work-up.[3] | 1. Standardize Work-up: Ensure a consistent and repeatable work-up procedure before the palladium removal step.[3] 2. Pre-treatment: Consider a mild oxidation or reduction step to convert all palladium into a single, more easily removed species.[3] |
Data Presentation
The following table summarizes the efficiency of different palladium removal methods from various sources.
| Method | Starting Pd Level (ppm) | Final Pd Level (ppm) | % Removal | Notes |
| Biotage® MP-TMT Scavenger[5] | 33,000 | < 200 | > 99.4% | Highly loaded catalyst system. |
| Biotage® MP-TMT Scavenger[5] | 500 - 800 | < 10 | > 98% | Typical catalyst loading. |
| Column Chromatography[7] | Variable (Crude) | > 100 (in 14/39 samples) | ~90% (average) | Effective, but may not be sufficient alone to reach very low levels. |
| Chromatography + Si-TMT Scavenger[7] | Variable (Crude) | < 100 (in all samples) | ~98% (average) | A subsequent scavenging step reliably reduces palladium to low levels. |
| TMT Precipitation[10] | 600 - 650 | 20 - 60 | ~90-97% | Effective for precipitating soluble palladium. |
| Isocyanide Scavenger[10] | Not specified | < 1 | > 99% | Can achieve sub-ppm levels of residual palladium. |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium using Celite Filtration
This protocol is suitable for catalysts like Palladium on Carbon (Pd/C).
-
Dilution: Once the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity.
-
Prepare Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite. Gently press down to create a compact, level bed. Pre-wet the Celite pad with the chosen solvent.[1][2]
-
Filtration: Carefully pour the diluted reaction mixture onto the Celite pad. Apply gentle vacuum.
-
Washing: Wash the Celite pad with several portions of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, now free of heterogeneous palladium.
-
Analysis: Analyze the product for residual palladium content using ICP-MS or ICP-OES to confirm removal.[4]
Protocol 2: Palladium Removal using a Solid-Supported Thiol Scavenger
This protocol is effective for removing soluble (homogeneous) palladium species.
-
Work-up: After the reaction is complete, perform a standard aqueous work-up to remove water-soluble impurities. Concentrate the organic phase to obtain the crude product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, Dichloromethane).[3]
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol), typically 2-5 equivalents relative to the initial amount of palladium catalyst used.[11]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4 to 24 hours. The optimal time and temperature should be determined experimentally for your specific reaction.[3][11]
-
Filtration: Filter the mixture through a simple filter paper or fritted funnel to remove the solid scavenger.[4]
-
Washing: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.[4]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Determine the final palladium concentration in the product using ICP-MS or ICP-OES.[4]
Mandatory Visualization
The following diagram illustrates a general workflow for selecting an appropriate palladium catalyst removal method.
Caption: Decision tree for selecting a palladium removal method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of Reactions with 2-Iodo-5-methoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-5-methoxybenzaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during the scale-up of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions involving this compound from the laboratory to pilot or production scale can introduce several challenges. These often stem from changes in heat and mass transfer, reaction kinetics, and the amplification of minor side reactions. Key challenges include:
-
Exothermic Reactions and Heat Management: Many reactions, such as Grignard formations or some cross-coupling reactions, are exothermic. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaways.
-
Mixing Efficiency: Achieving homogeneous mixing in large reactors can be difficult. Poor mixing can lead to localized "hot spots," concentration gradients, and ultimately, an increase in side product formation and lower yields.
-
Impurity Profile Changes: Minor impurities in starting materials or side products that are insignificant at the lab scale can become major issues during scale-up, complicating purification and affecting product quality.
-
Reagent Addition and Control: The rate of reagent addition, which is easily controlled in the lab, becomes a critical parameter at scale to manage reaction temperature and selectivity.
-
Purification Challenges: Methods like column chromatography that are feasible for small quantities may not be practical or economical for large-scale production. Developing robust crystallization or distillation procedures is often necessary.
Q2: What are the common side reactions to be aware of when working with this compound at a larger scale?
A2: The presence of both an aldehyde and an aryl iodide functional group makes this compound susceptible to several side reactions, which can be more pronounced at scale:
-
Aldehyde Oxidation: The aldehyde group can be sensitive to oxidation, especially in the presence of air or certain catalysts at elevated temperatures, leading to the formation of 2-iodo-5-methoxybenzoic acid.
-
Cannizzaro Reaction: Under strong basic conditions, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
-
Aldol Condensation: In the presence of acidic or basic catalysts, self-condensation of the aldehyde or condensation with other carbonyl-containing species can occur.
-
Homocoupling (Glaser Coupling): In copper-catalyzed reactions like the Sonogashira coupling, homocoupling of the terminal alkyne starting material can be a significant side reaction.
-
Dehalogenation: Reduction of the aryl iodide to an arene can occur, particularly in the presence of a palladium catalyst and a hydrogen source.
Q3: How does the choice of catalyst impact the scale-up of cross-coupling reactions with this compound?
A3: The choice of catalyst is critical for a successful scale-up of cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.
-
Catalyst Loading: While higher catalyst loadings may give good results in the lab, they can be economically unviable and lead to higher levels of residual metal in the final product at scale. Optimization to lower the catalyst loading is crucial.
-
Catalyst Stability and Deactivation: The catalyst must be robust enough to withstand the reaction conditions for the extended periods often required for large-scale batches. Catalyst deactivation can lead to incomplete reactions.
-
Ligand Selection: The choice of ligand for the metal catalyst can significantly impact reactivity, stability, and the impurity profile. Ligands that are effective at small scale may not be the most cost-effective or robust for large-scale production.
-
Residual Metal Removal: The removal of the catalyst (e.g., palladium) from the final product is a critical regulatory requirement in the pharmaceutical industry. The choice of catalyst can influence the ease of its removal.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature (monitor for side reactions).- Increase catalyst loading or use a more active catalyst/ligand system.- Ensure all reagents are pure and dry. |
| Product decomposition | - Lower the reaction temperature.- Reduce the reaction time.- Perform the reaction under an inert atmosphere. | |
| Poor mixing | - Increase stirrer speed.- Use a reactor with baffles or a more efficient stirrer design. | |
| High Levels of Impurities | Side reactions (e.g., oxidation, homocoupling) | - Optimize reaction conditions (temperature, concentration, addition rate).- Use a more selective catalyst.- Purge the reaction vessel with an inert gas to minimize oxidation. |
| Impure starting materials | - Re-purify starting materials before use.- Source higher purity reagents. | |
| Difficulty with Product Isolation/Purification | Product is an oil or difficult to crystallize | - Screen different crystallization solvents and conditions.- Consider converting the product to a crystalline salt or derivative for purification.- Explore alternative purification methods like short-path distillation if the product is thermally stable. |
| High levels of residual catalyst | - Use a scavenger resin or activated carbon to remove the metal catalyst.- Optimize the work-up procedure to precipitate the catalyst.- Choose a catalyst system that is easier to remove. | |
| Reaction Stall | Catalyst deactivation | - Add a fresh portion of the catalyst.- Use a more robust catalyst or ligand.- Ensure the reaction is performed under strictly inert conditions. |
| Reagent degradation | - Add reagents in portions over time.- Ensure reagents are stored correctly and are of high quality. |
Experimental Protocols
Protocol 1: Scale-Up of a Suzuki-Miyaura Coupling Reaction
This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with a boronic acid at a larger scale.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 - 1 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Toluene, 1,4-Dioxane, with 10-20% water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, condenser, thermocouple, and an inlet for inert gas.
-
Inerting: Purge the vessel with nitrogen or argon for at least 30 minutes to remove any oxygen.
-
Reagent Charging: Under a positive pressure of inert gas, charge the reactor with this compound, the arylboronic acid, and the base.
-
Solvent Addition: Add the solvent system to the reactor.
-
Degassing: Sparge the reaction mixture with the inert gas for 15-30 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC, TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) and separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by crystallization or other suitable methods.
Visualizations
Caption: Troubleshooting workflow for common scale-up issues.
Caption: Interplay of parameters affecting scale-up outcomes.
Technical Support Center: Analysis of Commercial 2-Iodo-5-methoxybenzaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-iodo-5-methoxybenzaldehyde. It addresses common issues related to impurities and offers detailed experimental protocols for their identification and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in commercial this compound?
A1: Based on common synthetic routes and degradation pathways, the most likely impurities in commercial this compound include:
-
Starting Materials: Unreacted starting materials from the synthesis process. A common precursor is 3-methoxybenzaldehyde, so its presence as an impurity is possible if the iodination reaction is incomplete.
-
Isomeric Impurities: Positional isomers formed during the iodination of 3-methoxybenzaldehyde. These can include other iodo-5-methoxybenzaldehyde isomers if the directing effects of the substituents are not perfectly selective.
-
Over-iodinated Products: Di-iodinated or other poly-iodinated species can form if the reaction conditions are too harsh.
-
Oxidation Products: Benzaldehydes are susceptible to oxidation, which can lead to the formation of the corresponding benzoic acid. In this case, 2-iodo-5-methoxybenzoic acid is a probable impurity, especially in older samples or those exposed to air.
-
Residual Solvents: Solvents used in the synthesis and purification process may be present in trace amounts. The specific solvents will depend on the manufacturer's process.
Q2: My this compound has a yellowish tint. Is it still usable?
A2: A slight yellowish color can be indicative of minor impurities or degradation products. While it may still be suitable for some applications, it is crucial to assess the purity to ensure it meets the requirements of your experiment. Oxidation of the aldehyde group to a carboxylic acid is a common degradation pathway for benzaldehydes and can contribute to color change. It is recommended to run a purity analysis, for example, by HPLC or NMR, to identify the cause of the color and determine if it will interfere with your reaction.
Q3: How can I remove impurities from my commercial this compound?
A3: If the purity of your commercial stock is insufficient for your needs, several purification techniques can be employed:
-
Recrystallization: This is a common and effective method for purifying solid compounds. A suitable solvent system must be identified where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities have different solubility profiles.
-
Flash Column Chromatography: For a more rigorous purification, flash chromatography on silica gel can be used to separate the desired product from impurities with different polarities. A solvent system (e.g., a mixture of hexane and ethyl acetate) is chosen to achieve good separation.
Q4: How should I properly store this compound to prevent degradation?
A4: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and air. Storing it in a cool, dry place, and under an inert atmosphere (e.g., argon or nitrogen) is ideal to prevent oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/GC-MS analysis | Presence of impurities such as starting materials, byproducts, or degradation products. | 1. Compare the retention times/mass spectra of the unexpected peaks with those of potential impurities (see Table 1).2. If the impurity is a known starting material, consider if the reaction it will be used in is sensitive to it.3. If significant impurities are present, purify the compound using recrystallization or column chromatography. |
| Broad or tailing peaks in HPLC | Poor chromatographic conditions or interaction of the analyte with the stationary phase. | 1. Optimize the mobile phase composition and pH.2. Ensure the column is in good condition.3. Check for sample overload. |
| Inconsistent reaction yields | Variable purity of the this compound batch. | 1. Analyze the purity of each new batch of the reagent before use.2. Standardize the reagent by determining the exact percentage of the active compound. |
| ¹H NMR spectrum shows unexpected signals | Presence of impurities or residual solvents. | 1. Compare the chemical shifts of the unknown signals with common solvents and potential impurities (see Table 2).2. Integrate the signals to quantify the level of impurities. |
Potential Impurities and Analytical Data
Table 1: Potential Impurities and their Molecular Weights
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| This compound | C₈H₇IO₂ | 262.04 | Main Component |
| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | Unreacted Starting Material |
| 2-Iodo-5-methoxybenzoic acid | C₈H₇IO₃ | 278.04 | Oxidation Product |
| 5-Iodo-2-methoxybenzaldehyde | C₈H₇IO₂ | 262.04 | Isomeric Impurity |
| 3-Iodo-4-methoxybenzaldehyde | C₈H₇IO₂ | 262.04 | Isomeric Impurity |
| 2-Hydroxy-5-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | Potential byproduct from demethylation |
Table 2: Indicative ¹H NMR Chemical Shifts for this compound and a Potential Impurity (in CDCl₃)
| Compound | Aldehyde Proton (CHO) | Aromatic Protons | Methoxy Protons (OCH₃) |
| This compound | ~10.2 ppm (s) | ~7.0-7.8 ppm (m) | ~3.8 ppm (s) |
| 3-Methoxybenzaldehyde | ~9.9 ppm (s) | ~7.1-7.5 ppm (m) | ~3.8 ppm (s) |
| 2-Iodo-5-methoxybenzoic acid | N/A | ~7.0-8.0 ppm (m) | ~3.9 ppm (s) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. Adding a small amount of formic acid (e.g., 0.1%) can improve peak shape.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the prepared sample solution and record the chromatogram.
-
Data Interpretation: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying volatile and semi-volatile impurities.
Instrumentation:
-
GC-MS system with a capillary column suitable for polar analytes (e.g., DB-5ms, HP-5ms)
Reagents:
-
Helium (carrier gas)
-
Dichloromethane or Ethyl acetate (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the this compound sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
-
-
Analysis: Inject the sample into the GC-MS.
-
Data Interpretation: Identify the main component and any impurities by comparing their mass spectra with a spectral library (e.g., NIST).
Visual Workflow and Diagrams
Caption: Workflow for the analysis and handling of commercial this compound.
Caption: Troubleshooting logic for addressing inconsistent experimental outcomes.
Technical Support Center: Reactivity of 2-Iodo-5-methoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvents on the reactivity of 2-Iodo-5-methoxybenzaldehyde in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
A1: The solvent plays a critical role in palladium-catalyzed cross-coupling reactions by influencing catalyst stability, reagent solubility, and the rate of key elementary steps in the catalytic cycle.[1] For this compound, an electron-rich aryl iodide, the choice of solvent can significantly impact reaction yield and rate. Polar aprotic solvents like DMF, dioxane, and THF are commonly used.[2] While polar solvents can sometimes accelerate the reaction, they may also promote side reactions.[3] The optimal solvent is often determined empirically for each specific reaction type.
Q2: Which solvents are generally recommended for Suzuki-Miyaura coupling of this compound?
A2: For Suzuki-Miyaura reactions, a mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic substrate and the inorganic base.[4] Common solvent systems include toluene/water, dioxane/water, and THF/water.[5] The presence of water is often beneficial for the activity of inorganic bases like K₂CO₃ or K₃PO₄.[6] The choice between these solvents can affect reaction rates and yields, and screening may be necessary to identify the optimal system for a specific coupling partner.
Q3: What are the recommended solvents for the Sonogashira coupling of this compound?
A3: Sonogashira couplings are typically performed in polar aprotic solvents. DMF and THF are frequently used, often in the presence of an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which can also act as a solvent.[7][8] The choice of solvent can influence the reaction rate, with more polar solvents sometimes leading to faster reactions.[3] However, side reactions like the Glaser-Hay homocoupling of the alkyne can also be affected by the solvent and other reaction conditions.
Q4: Which solvents are suitable for the Heck reaction of this compound?
A4: The Heck reaction is often carried out in polar aprotic solvents like DMF, NMP, or DMA.[2][9] These solvents are effective at dissolving the palladium catalyst and the organic substrates. The choice of base and temperature are also critical parameters that are interdependent with the solvent selection.[10]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Causes:
-
Catalyst Deactivation: Oxygen can deactivate the palladium catalyst.[6]
-
Innefective Base: The base may not be strong enough or sufficiently soluble in the reaction medium.[6]
-
Poor Substrate Quality: Impurities in this compound or the boronic acid partner can poison the catalyst.
-
Protodeboronation: The boronic acid may be degrading, a common issue with electron-rich or heteroaromatic boronic acids.[6]
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Optimize Base and Solvent: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and ensure the chosen solvent system facilitates its solubility. The addition of water to solvents like dioxane or THF can improve the performance of inorganic bases.[4]
-
Purify Starting Materials: Ensure the purity of both this compound and the boronic acid.
-
Use Boronic Esters: Consider using a more stable boronic ester, such as a pinacol ester, to minimize protodeboronation.[6]
Issue 2: Significant Homocoupling in Sonogashira Coupling
Possible Cause:
-
The primary cause of alkyne homocoupling (Glaser-Hay coupling) is the presence of oxygen in copper-catalyzed reactions.
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly deoxygenated.
-
Copper-Free Conditions: Employ a copper-free Sonogashira protocol. These reactions may require a stronger base and higher temperatures but eliminate the primary pathway for homocoupling.[7]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Issue 3: Low Yield in Heck Reaction
Possible Causes:
-
Catalyst Inactivity: The palladium catalyst may not be active enough for the specific substrate and alkene.
-
Steric Hindrance: The ortho-iodo and meta-methoxy substituents on the benzaldehyde may sterically hinder the reaction.
-
Inappropriate Base: The base may not be optimal for the reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: Test different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligands. Bulky, electron-rich ligands can sometimes improve results for challenging substrates.[12]
-
Optimize Reaction Temperature: Increasing the reaction temperature can often overcome activation barriers.
-
Base Selection: Screen different bases such as Et₃N, K₂CO₃, or KOAc.[13]
Data Presentation
Table 1: Effect of Solvent on Yield in a Representative Suzuki-Miyaura Coupling of an Aryl Iodide
| Solvent System (v/v) | Base | Temperature (°C) | Time (h) | Yield (%) |
| Toluene/H₂O (4:1) | K₂CO₃ | 100 | 12 | 85 |
| Dioxane/H₂O (4:1) | K₂CO₃ | 100 | 12 | 92 |
| THF/H₂O (4:1) | K₂CO₃ | 80 | 16 | 78 |
| DMF/H₂O (4:1) | K₂CO₃ | 100 | 8 | 90 |
Note: Data is generalized from typical Suzuki-Miyaura reactions of aryl iodides and should be used as a starting point for optimization with this compound.
Table 2: Effect of Solvent on a Representative Sonogashira Coupling of an Aryl Iodide
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| DMF | Et₃N | 60 | 6 | 95 |
| THF | Et₃N | 60 | 8 | 88 |
| Toluene | Et₃N | 80 | 12 | 75 |
| Acetonitrile | Et₃N | 60 | 6 | 92 |
Note: Data is generalized from typical Sonogashira reactions of aryl iodides and should be used as a starting point for optimization with this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.[11]
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., dioxane/water 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[7]
-
Solvent, Base, and Alkyne Addition: Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et₃N, 2.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.).[7]
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the organic layer, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low product yield.
References
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. books.lucp.net [books.lucp.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
preventing deiodination of 2-Iodo-5-methoxybenzaldehyde during reactions
Welcome to the technical support center for reactions involving 2-Iodo-5-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of deiodination.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem?
A1: Deiodination is the undesired removal of the iodine atom from this compound, replacing it with a hydrogen atom to form 5-methoxybenzaldehyde. This is a significant issue as it consumes your starting material, generates impurities that can be difficult to separate, and ultimately lowers the yield of your desired cross-coupled product.
Q2: What are the primary causes of deiodination of this compound?
A2: Deiodination of this compound is primarily caused by:
-
Reductive processes: These can be mediated by components in the reaction mixture, such as certain phosphine ligands or bases, particularly at elevated temperatures.
-
Radical reactions: The C-I bond can be susceptible to cleavage, forming an aryl radical which then abstracts a hydrogen atom from the solvent or other reagents. This can be initiated by heat, light, or certain additives.[1] Electron-rich aryl iodides, like the methoxy-substituted title compound, can be particularly prone to radical dissociation.[1]
-
Unhindered reaction pathways: In palladium-catalyzed cross-coupling reactions, if the desired catalytic cycle is slow, the palladium hydride intermediates can lead to hydrodehalogenation (deiodination) as a competing side reaction.
Q3: Can the choice of palladium catalyst and ligand influence the extent of deiodination?
A3: Absolutely. The choice of palladium precursor and, more critically, the phosphine ligand, plays a crucial role.
-
Ligand Steric Hindrance and Electron Richness: Bulky, electron-rich phosphine ligands can accelerate the rate of oxidative addition and reductive elimination in the catalytic cycle. A faster reductive elimination step can outcompete the side reactions that lead to deiodination.
-
Bidentate vs. Monodentate Ligands: In Buchwald-Hartwig amination, bidentate phosphine ligands are believed to prevent the formation of unreactive palladium iodide dimers, which can slow down the reaction and potentially favor side reactions.
-
Ligand Stability: Some phosphine ligands can be oxidized under reaction conditions, which can affect catalyst activity and potentially contribute to undesired side reactions.[2]
Q4: How does the choice of base affect deiodination?
A4: The base is a critical parameter. Strong, non-nucleophilic bases are required for many cross-coupling reactions, but overly harsh basic conditions, especially when combined with high temperatures, can promote deiodination. It is essential to select a base that is strong enough to facilitate the desired reaction (e.g., transmetalation in Suzuki coupling or amine deprotonation in Buchwald-Hartwig amination) without excessively promoting the deiodination pathway. Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) are often preferred over alkoxides (NaOtBu, KOtBu) when deiodination is a concern, although this may require higher temperatures or longer reaction times.
Q5: Is this compound sensitive to light or heat?
A5: Yes, aryl iodides, particularly those with electron-donating groups like the methoxy group, can be sensitive to both light and heat.[1] These conditions can promote homolytic cleavage of the carbon-iodine bond, leading to radical-mediated deiodination.[1] It is advisable to store the compound in a cool, dark place and to conduct reactions under an inert atmosphere, protecting the reaction vessel from light, especially if the reaction requires elevated temperatures.
Troubleshooting Guides
Issue 1: Significant formation of 5-methoxybenzaldehyde byproduct in Suzuki-Miyaura Coupling.
This guide helps you troubleshoot the appearance of the deiodinated byproduct in Suzuki-Miyaura reactions.
Issue 2: Low yield in Sonogashira Coupling with significant deiodination.
This guide provides steps to optimize Sonogashira couplings and minimize the formation of the deiodinated starting material.
Data Presentation: Reaction Condition Optimization
The following tables provide a summary of typical starting conditions for various cross-coupling reactions with this compound and suggest optimizations to minimize deiodination. Yields are estimates based on reactions with structurally similar aryl iodides and should be considered as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Standard Condition | Optimization to Reduce Deiodination | Expected Yield Range |
| Pd Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(dppf)Cl₂ or a pre-catalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos) (1-3 mol%) | 70-95% |
| Base | Na₂CO₃ or K₂CO₃ (2.0 eq) | Cs₂CO₃ or K₃PO₄ (2.0-3.0 eq) | |
| Solvent | Dioxane/H₂O (4:1) | Toluene or DMF (anhydrous) | |
| Temperature | 80-100 °C | 60-80 °C | |
| Atmosphere | Inert (Argon/N₂) | Rigorously degassed solvents and inert atmosphere |
Table 2: Sonogashira Coupling Conditions
| Parameter | Standard Condition | Optimization to Reduce Deiodination | Expected Yield Range |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., P(t-Bu)₃) (1-2 mol%) | 80-98% |
| Cu Co-catalyst | CuI (4 mol%) | CuI (1-2 mol%) or copper-free conditions | |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) or other bulky amine bases | |
| Solvent | THF or DMF | Toluene or Dioxane | |
| Temperature | 50-70 °C | Room temperature to 50 °C | |
| Atmosphere | Inert (Argon/N₂) | Rigorously degassed solvents and inert atmosphere |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Standard Condition | Optimization to Reduce Deiodination | Expected Yield Range |
| Pd Catalyst | Pd₂(dba)₃ (2 mol%) | Use of a pre-catalyst (e.g., XPhos Pd G3) (1-2 mol%) | 75-90% |
| Ligand | XPhos, RuPhos (4 mol%) | Bidentate ligands like BINAP or Josiphos may be effective. | |
| Base | NaOtBu or KOtBu (1.4 eq) | LHMDS or K₂CO₃/Cs₂CO₃ (may require higher temp) | |
| Solvent | Toluene or Dioxane | Toluene or Dioxane (anhydrous) | |
| Temperature | 80-110 °C | 60-90 °C | |
| Atmosphere | Inert (Argon/N₂) | Rigorously degassed solvents and inert atmosphere |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize the risk of deiodination.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.5 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.02 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, cesium carbonate, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol details a copper-free Sonogashira coupling, which can be advantageous in preventing certain side reactions and simplifying purification.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.04 mmol)
-
Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ and P(t-Bu)₃.
-
Add the degassed toluene and stir for 10 minutes at room temperature.
-
Add this compound, the terminal alkyne, and DIPEA.
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
References
Technical Support Center: Monitoring Reactions with 2-Iodo-5-methoxybenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring reactions involving 2-iodo-5-methoxybenzaldehyde using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Effectively monitoring the progress of a chemical reaction is crucial for optimizing reaction conditions and ensuring the desired outcome. Both TLC and HPLC are powerful techniques for this purpose, but issues can arise. The following tables provide troubleshooting guidance for common problems encountered when analyzing reactions with this compound.
Table 1: Troubleshooting Guide for TLC Monitoring
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No spots visible on the TLC plate | - The sample is too dilute. - The compound is not UV-active, and no staining method was used. - The compound has evaporated from the plate. | - Concentrate the sample before spotting. - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1] - Use a visualization agent such as potassium permanganate or an anisaldehyde stain.[1] |
| Streaking or elongated spots | - The sample is too concentrated (overloaded).[1][2] - The solvent system is not optimal, causing strong interaction with the silica plate. - The sample contains acidic or basic impurities. | - Dilute the sample before spotting.[1][2] - Adjust the polarity of the solvent system. - For acidic compounds, consider adding a small amount of acetic acid to the eluent. For basic compounds, a small amount of triethylamine can be added.[1] |
| Reactant and product spots have very similar Rf values | - The polarity difference between the reactant and product is minimal. - The chosen solvent system does not provide adequate separation. | - Try a different solvent system with varying polarity. - Use a co-spot (a lane where both the starting material and the reaction mixture are spotted together) to help differentiate the spots.[3] - Consider using a different type of TLC plate, such as alumina or a reverse-phase plate. |
| Uneven solvent front | - The TLC plate was not placed vertically in the developing chamber. - The chamber was disturbed during development. | - Ensure the plate is level in the chamber. - Avoid moving the chamber while the TLC is running. |
Table 2: Troubleshooting Guide for HPLC Monitoring
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | - The detector is off or not set to the correct wavelength. - The sample concentration is too low. - There is a leak in the system. | - Check that the detector lamp is on and set to an appropriate wavelength for your compounds (aromatic compounds typically absorb around 254 nm). - Prepare a more concentrated sample. - Inspect all fittings and connections for leaks.[4] |
| Broad or tailing peaks | - The column is overloaded. - The column is degrading. - The mobile phase composition is not optimal. | - Reduce the injection volume or dilute the sample. - Flush the column with a strong solvent or replace it if necessary. - Adjust the mobile phase composition, such as the organic solvent ratio or the pH. |
| Fluctuating baseline (noise) | - Air bubbles are in the system. - The mobile phase is not adequately mixed or degassed. - The detector lamp is failing. | - Purge the pump and detector to remove air bubbles.[5] - Ensure the mobile phase is properly degassed using sonication or an inline degasser. - Replace the detector lamp if it is near the end of its lifespan. |
| Inconsistent retention times | - The mobile phase composition is changing. - The column temperature is fluctuating. - The pump is not delivering a consistent flow rate. | - Prepare fresh mobile phase and ensure the solvent lines are properly primed. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure the seals are in good condition.[4] |
Frequently Asked Questions (FAQs)
TLC FAQs
-
Q1: What is a good starting solvent system for TLC analysis of a reaction with this compound? A1: A common starting point for aromatic aldehydes is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A ratio of 7:3 or 8:2 (hexanes:ethyl acetate) is often a good starting point. Adjust the ratio based on the observed Rf values; increase the proportion of ethyl acetate if the spots are too low on the plate, and decrease it if they are too high.
-
Q2: How can I visualize the spots on the TLC plate if my compounds are not UV-active? A2: If your compounds do not appear under a UV lamp, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups. Anisaldehyde stain is particularly useful for visualizing aldehydes and phenols, often giving different colored spots for different compounds, which can aid in identification.[1]
-
Q3: What does it mean if my Rf value is very high (close to 1.0) or very low (close to 0)? A3: An Rf value close to 1.0 indicates that your compound is very non-polar in the chosen solvent system and is moving with the solvent front. You should use a less polar eluent. An Rf value close to 0 means your compound is very polar and is sticking to the silica gel at the baseline. In this case, you need to use a more polar eluent. An ideal Rf value for good separation is typically between 0.2 and 0.8.
HPLC FAQs
-
Q4: What type of HPLC column is suitable for analyzing this compound and its reaction products? A4: A reverse-phase C18 column is the most common and versatile choice for analyzing aromatic compounds like this compound. These columns separate compounds based on their hydrophobicity.
-
Q5: How do I choose a mobile phase for HPLC analysis? A5: For a C18 column, a mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often effective for separating reaction mixtures with components of varying polarities. Adding a small amount of an acid, like formic acid or phosphoric acid (if not using mass spectrometry detection), can improve peak shape.[6]
-
Q6: Why is it important to filter my sample before injecting it into the HPLC? A6: Filtering your sample through a syringe filter (e.g., 0.45 µm or 0.22 µm) is crucial to remove any particulate matter. These particles can clog the column frit or the tubing of the HPLC system, leading to high backpressure and poor chromatographic performance.
Experimental Protocols
Protocol 1: TLC Monitoring of a Suzuki Coupling Reaction with this compound
This protocol describes a general method for monitoring the progress of a Suzuki coupling reaction between this compound and an arylboronic acid.
Materials:
-
Silica gel TLC plates (with fluorescent indicator F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent: 7:3 Hexanes/Ethyl Acetate
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the TLC chamber by adding the eluent to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
On the TLC plate, gently draw a starting line with a pencil about 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Using a capillary tube, spot a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate) onto the SM lane.
-
Spot the reaction mixture onto the Rxn lane.
-
In the Co lane, first spot the starting material, and then, on top of the same spot, apply the reaction mixture.
-
Carefully place the TLC plate in the developing chamber, ensuring the starting line is above the solvent level. Cover the chamber.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
If necessary, further visualize the plate by dipping it into a staining solution and gently heating it with a heat gun.
-
Calculate the Rf values for the starting material and the product. The disappearance of the starting material spot and the appearance of a new product spot in the Rxn lane indicate the reaction is proceeding.
Table 3: Estimated Rf Values for a Suzuki Coupling Reaction
| Compound | Estimated Rf (7:3 Hexanes/EtOAc) |
| This compound | ~0.5 |
| Biphenyl product | ~0.4 |
Note: These are estimated values. Actual Rf values may vary depending on the specific reaction conditions and TLC plate.
Protocol 2: HPLC Monitoring of a Reductive Amination Reaction with this compound
This protocol provides a general method for monitoring the reductive amination of this compound to form a secondary amine.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Set up the HPLC system with the C18 column and equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Prepare a sample of the reaction mixture by taking a small aliquot and diluting it with the mobile phase. Filter the sample through a syringe filter.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution method. An example gradient is provided in Table 4.
-
Monitor the chromatogram at 254 nm.
-
Identify the peaks corresponding to the starting material (this compound) and the product. The decrease in the peak area of the starting material and the increase in the peak area of the product over time indicate the progress of the reaction.
Table 4: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Table 5: Estimated Retention Times for a Reductive Amination Reaction
| Compound | Estimated Retention Time (min) |
| This compound | ~15 |
| Secondary amine product | ~12 |
Note: These are estimated values. Actual retention times will depend on the specific HPLC system, column, and reaction product.
Visualizations
Caption: General experimental workflow for monitoring a reaction.
Caption: Troubleshooting decision tree for reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. aobchem.com [aobchem.com]
- 3. rsc.org [rsc.org]
- 4. 2-Hydroxy-5-iodo-3-methoxybenzaldehyde | 7359-14-0 | FH70345 [biosynth.com]
- 5. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | C8H7IO3 | CID 79499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
1H NMR Analysis of 2-Iodo-5-methoxybenzaldehyde: A Comparative Guide
A detailed ¹H NMR spectral analysis of 2-iodo-5-methoxybenzaldehyde is presented, providing a comparative guide for researchers and scientists in the field of drug development and organic synthesis. This guide includes a comprehensive assignment of proton signals, a comparison with related benzaldehyde derivatives, and a detailed experimental protocol for reproducibility.
The structural characterization of synthetic compounds is a cornerstone of modern chemical and pharmaceutical research. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an indispensable tool for elucidating molecular structures. This guide focuses on the ¹H NMR assignment of this compound, a substituted aromatic aldehyde of interest in organic synthesis.
Comparative ¹H NMR Data
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the aldehydic proton, the methoxy group protons, and the aromatic protons. A detailed comparison with structurally related benzaldehydes, namely 2-iodobenzaldehyde and 5-methoxybenzaldehyde, highlights the influence of the iodo and methoxy substituents on the chemical shifts of the aromatic protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | -CHO | 9.86 | s | - | 1H |
| H-6 | 7.85 | d | 8.8 | 1H | |
| H-4 | 7.21 | dd | 8.8, 3.0 | 1H | |
| H-3 | 7.15 | d | 3.0 | 1H | |
| -OCH₃ | 3.87 | s | - | 3H | |
| 2-Iodobenzaldehyde | -CHO | 10.11 | s | - | 1H |
| H-6 | 7.96 | dd | 7.8, 1.5 | 1H | |
| H-3 | 7.91 | dd | 7.8, 1.0 | 1H | |
| H-5 | 7.51 | td | 7.5, 1.0 | 1H | |
| H-4 | 7.24 | td | 7.8, 1.5 | 1H | |
| 5-Methoxybenzaldehyde | -CHO | 9.88 | s | - | 1H |
| H-2, H-6 | 7.41 - 7.35 | m | - | 2H | |
| H-4 | 7.15 | m | - | 1H | |
| -OCH₃ | 3.85 | s | - | 3H |
Note: The chemical shifts and coupling constants are typical values and may vary slightly depending on the experimental conditions.
Structural Assignment and Coupling
The assignment of the aromatic protons in this compound is based on their chemical shifts and coupling patterns. The proton ortho to the aldehyde group (H-6) is the most deshielded due to the electron-withdrawing nature of both the aldehyde and the iodine atom. The proton H-4 shows a doublet of doublets splitting due to coupling with both H-3 (meta coupling) and H-6 (para coupling is negligible). The proton H-3 appears as a doublet due to meta coupling with H-4. The spin-spin coupling relationships are visualized in the diagram below.
Spin-spin coupling in this compound.
Experimental Protocol
The following is a standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate for the spectrometer being used.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Solvent: CDCl₃
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used for routine ¹H NMR.
-
Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually or using an automated routine.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to aid in signal assignment.
This guide provides a foundational understanding of the ¹H NMR characteristics of this compound, facilitating its identification and characterization in research and development settings. The comparative data and detailed protocol offer a practical resource for scientists working with this and similar compounds.
A Comparative Guide to Alternative Starting Materials for Biaryl Synthesis from 2-Iodo-5-methoxybenzaldehyde
For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, the selection of starting materials is a critical factor influencing reaction efficiency, cost, and overall synthetic strategy. While 2-Iodo-5-methoxybenzaldehyde is a reactive and effective precursor, a comprehensive evaluation of its alternatives is essential for process optimization and economic viability. This guide provides an objective comparison of alternative starting materials, focusing on their performance in common cross-coupling reactions, supported by available experimental data.
Executive Summary
This guide evaluates viable alternatives to this compound for biaryl synthesis, primarily focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi reactions. The primary alternatives considered are:
-
2-Bromo-5-methoxybenzaldehyde
-
2-Chloro-5-methoxybenzaldehyde
-
5-Methoxy-2-formylphenylboronic acid
The established reactivity trend for aryl halides in these coupling reactions is generally I > Br > Cl , a factor directly related to the carbon-halogen bond dissociation energy. Aryl iodides are typically more reactive, allowing for milder reaction conditions, but are often more expensive. Aryl bromides offer a balance of reactivity and cost, while aryl chlorides are the most cost-effective but generally require more forcing conditions and specialized catalyst systems. 5-Methoxy-2-formylphenylboronic acid offers an alternative approach where the benzaldehyde moiety is coupled as the organoboron component in a Suzuki-Miyaura reaction.
Performance Comparison in Cross-Coupling Reactions
The following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. It is important to note that a direct head-to-head comparison under identical conditions for all substrates is not extensively available in the literature. The data presented is a compilation from various sources and serves as an illustrative comparison.
Table 1: Illustrative Performance in Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 |
| 2-Bromo-5-methoxybenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2-Chloro-5-methoxybenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | ~70-80 |
| Aryl Bromide | 5-Methoxy-2-formylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 4 | 92 |
Table 2: Illustrative Performance in Stille and Negishi Coupling
| Reaction | Starting Material | Coupling Partner | Catalyst System (Typical) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Stille | 2-Bromo-5-methoxybenzaldehyde | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | ~80-90 |
| Negishi | 2-Chloro-5-methoxybenzaldehyde | Phenylzinc chloride | Pd(dba)₂ / SPhos | THF | 70 | 8 | ~85-95 |
Cost and Availability
The choice of starting material is often influenced by cost and commercial availability. The following table provides an estimated price comparison based on currently available data from various suppliers. Prices are subject to change and may vary based on purity and quantity.
| Starting Material | CAS Number | Estimated Price (per gram) |
| This compound | 77287-58-2 | $50 - $100 |
| 2-Bromo-5-methoxybenzaldehyde | 7507-86-0 | $30 - $60[1][2] |
| 2-Chloro-5-methoxybenzaldehyde | 6334-19-6 | $20 - $40 |
| 5-Methoxy-2-formylphenylboronic acid | 40138-18-9 | $70 - $150[3][4] |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes a typical procedure for the coupling of an aryl bromide with a boronic acid.
Materials:
-
Aryl bromide (e.g., 2-Bromo-5-methoxybenzaldehyde) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling of an Aryl Bromide
This protocol outlines a general procedure for the Stille coupling of an aryl bromide with an organostannane.
Materials:
-
Aryl bromide (e.g., 2-Bromo-5-methoxybenzaldehyde) (1.0 mmol)
-
Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Negishi Coupling of an Aryl Chloride
This protocol provides a general method for the Negishi coupling of a less reactive aryl chloride with an organozinc reagent.
Materials:
-
Aryl chloride (e.g., 2-Chloro-5-methoxybenzaldehyde) (1.0 mmol)
-
Organozinc reagent (e.g., Phenylzinc chloride, 1.2 mmol, as a solution in THF)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Anhydrous and degassed solvent (e.g., THF or Dioxane)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor and the ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the aryl chloride to the mixture.
-
Slowly add the organozinc reagent solution via syringe at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Reactivity trend of 2-halo-5-methoxybenzaldehydes.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Sigma Aldrich 2-Bromo-5-methoxybenzaldehyde 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Spectroscopic Showdown: Unmasking 2-Iodo-5-methoxybenzaldehyde and its Halogenated Cousins
A comparative guide to the infrared and mass spectrometric characterization of 2-Iodo-5-methoxybenzaldehyde and its bromo- and chloro-analogs, offering researchers a comprehensive look at their spectral signatures.
In the landscape of pharmaceutical research and organic synthesis, the precise identification and characterization of molecular structures are paramount. This guide provides a detailed spectroscopic comparison of this compound with its alternative halogenated derivatives, 2-Bromo-5-methoxybenzaldehyde and 2-Chloro-5-methoxybenzaldehyde. By leveraging Infrared (IR) Spectroscopy and Mass Spectrometry (MS), we delve into the distinct spectral features that arise from the substitution of different halogen atoms on the benzaldehyde scaffold. This analysis serves as a crucial reference for researchers in verifying the identity and purity of these important chemical entities.
Comparative Spectroscopic Data
The following tables summarize the key infrared absorption bands and mass spectrometry fragmentation patterns for this compound and its bromo- and chloro-analogs. The data for the iodo-compound are predicted based on established spectroscopic principles, while the data for the bromo- and chloro-derivatives are based on available experimental information.
Table 1: Comparison of Key Infrared Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | 2-Bromo-5-methoxybenzaldehyde | 2-Chloro-5-methoxybenzaldehyde |
| C-H (aromatic) | 3100-3000 | ~3070 | ~3080 |
| C-H (aldehyde) | 2900-2800, 2800-2700 | ~2850, ~2750 | ~2860, ~2760 |
| C=O (aldehyde) | ~1685 | ~1690 | ~1695 |
| C=C (aromatic) | 1600-1450 | ~1580, ~1470 | ~1590, ~1480 |
| C-O (ether) | 1250-1200, 1050-1000 | ~1240, ~1030 | ~1245, ~1035 |
| C-I | ~530 | - | - |
| C-Br | - | ~550 | - |
| C-Cl | - | - | ~680 |
Table 2: Comparison of Key Mass Spectrometry Data (m/z)
| Ion | This compound (C₈H₇IO₂) | 2-Bromo-5-methoxybenzaldehyde (C₈H₇BrO₂) | 2-Chloro-5-methoxybenzaldehyde (C₈H₇ClO₂) |
| Molecular Ion [M]⁺ | 262 | 214, 216 (approx. 1:1 ratio) | 170, 172 (approx. 3:1 ratio) |
| [M-H]⁺ | 261 | 213, 215 | 169, 171 |
| [M-CHO]⁺ | 233 | 185, 187 | 141, 143 |
| [M-OCH₃]⁺ | 231 | 183, 185 | 139, 141 |
| [M-X]⁺ (X=I, Br, Cl) | 135 | 135 | 135 |
| [C₆H₄O]⁺ | 92 | 92 | 92 |
Experimental Protocols
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of the solid sample to identify its functional groups.
Method: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample (approximately 1-2 mg) is placed directly onto the ATR crystal.
-
Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (water and carbon dioxide). A background spectrum of the clean, empty ATR crystal is recorded.
-
Data Acquisition: The sample is brought into firm contact with the ATR crystal using the instrument's pressure clamp. The infrared spectrum is then recorded over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is baseline-corrected and the absorbance of major peaks is determined.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound for structural elucidation.
Method: Electron Ionization (EI)-Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.[1]
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of a valence electron and the formation of a positively charged molecular ion ([M]⁺).[2][3]
-
Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, characteristic ions.[4]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.
Workflow and Data Analysis
The following diagrams illustrate the experimental workflow and the logical process of data analysis for the spectroscopic characterization of the benzaldehyde derivatives.
Caption: Experimental workflow for IR and MS analysis.
Caption: Logical flow for data analysis and comparison.
References
A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 2-Iodo-5-methoxybenzaldehyde
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. For researchers and professionals in drug development, the selection of an optimal catalyst is paramount to achieving high yields, selectivity, and process efficiency. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions utilizing 2-Iodo-5-methoxybenzaldehyde as a key substrate. The data presented is a synthesis of established protocols for analogous aryl iodides, offering a predictive framework for catalyst performance and reaction optimization.
Comparative Performance of Palladium Catalysts
The choice of the palladium source and associated ligands significantly influences the outcome of a cross-coupling reaction. The following table summarizes the anticipated performance of different palladium catalytic systems in reactions involving this compound. The data is extrapolated from studies on structurally similar aryl iodides and serves as a guide for initial experimental design.[1][2][3]
| Reaction Type | Catalyst System | Typical Catalyst Loading (mol%) | Coupling Partner | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 1-5 | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | 1-3 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 90-98 |
| Suzuki-Miyaura | PdCl₂(dppf) | 1-3 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | DMF | 110 | 6 | ~95 |
| Heck | Pd(OAc)₂ | 1-5 | Styrene | Et₃N | DMF | 100-120 | 16-24 | 70-85 |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | 1-5 | Acrylamide | K₂CO₃ | Acetonitrile | 100 | 18-24 | 75-90 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | 2-5 (Pd), 4-10 (CuI) | Phenylacetylene | Et₃N | THF | 25-65 | 6-12 | 88-97 |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ | 3 | Phenylacetylene | TBAF | Solvent-free | 80 | 0.5-2 | 90-98 |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and optimization of catalytic reactions. Below are representative protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound.
General Suzuki-Miyaura Coupling Protocol
This procedure is adapted from established methods for the Suzuki-Miyaura coupling of aryl iodides.[2]
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
Catalyst Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
Solvent Addition and Reaction Execution:
-
Add the appropriate degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the indicated time (e.g., 8 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Heck Coupling Protocol
This protocol is based on general procedures for the Heck coupling of aryl iodides with alkenes.[4][5]
Reaction Setup:
-
In a sealable reaction vessel, combine this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), the base (e.g., Et₃N, 1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol).
Ligand and Solvent Addition:
-
If a phosphine ligand is used (e.g., P(o-tol)₃), it is added at this stage.
-
Add the degassed solvent (e.g., DMF, 5 mL).
Reaction Execution:
-
Seal the vessel and heat to the specified temperature (e.g., 120 °C) with vigorous stirring for the required duration (e.g., 24 hours).
Work-up and Purification:
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Sonogashira Coupling Protocol
This protocol describes a typical Sonogashira coupling of an aryl iodide with a terminal alkyne.[6][7]
Reaction Setup:
-
In a Schlenk tube, dissolve this compound (1.0 mmol) and the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) in the specified solvent (e.g., THF, 5 mL).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
Catalyst and Reagent Addition:
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), the copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and the base (e.g., Et₃N, 2.0 mmol).
Reaction Execution:
-
Stir the reaction at the specified temperature (e.g., 65 °C) for the indicated time (e.g., 6 hours).
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and partition between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the generalized workflows for the setup and execution of palladium-catalyzed cross-coupling reactions.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 5. benchchem.com [benchchem.com]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Iodo-5-methoxybenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. Single-crystal X-ray diffraction stands as the gold standard for elucidating the atomic arrangement within a crystalline solid, providing unequivocal insights into molecular geometry, conformation, and intermolecular interactions. This guide presents a comparative analysis of the X-ray crystal structure of a 2-Iodo-5-methoxybenzaldehyde derivative, alongside alternative analytical techniques for structural characterization.
While a comprehensive crystallographic dataset for the parent compound, this compound, is not publicly available, a detailed analysis of its derivative, 4-hydroxy-3-iodo-5-methoxybenzaldehyde, offers valuable structural insights. This guide will compare the crystallographic data of this derivative with spectroscopic data for both the derivative and the parent compound, offering a broader perspective on structural elucidation methodologies.
Comparative Structural Data
The following tables summarize the key crystallographic data for 4-hydroxy-3-iodo-5-methoxybenzaldehyde and compare it with available spectroscopic data for both this derivative and the parent compound, this compound.
Table 1: Crystallographic Data for 4-hydroxy-3-iodo-5-methoxybenzaldehyde
| Parameter | Value |
| CCDC Number | 651373[1] |
| Empirical Formula | C₈H₇IO₃ |
| Formula Weight | 278.04 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 16.425(3) |
| b (Å) | 14.855(3) |
| c (Å) | 3.9990(8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 975.3(3) |
| Z | 4 |
| Temperature (K) | 293(2) |
| R-factor | 0.042 |
Table 2: Spectroscopic Data for this compound and its 4-hydroxy-3-iodo Derivative
| Compound | Analytical Technique | Key Data Points |
| This compound | ¹H NMR (400 MHz, CDCl₃) | δ 10.00 (s, 1H), 7.78 (d, J = 8.7 Hz, 1H), 7.40 (d, J = 3.2 Hz, 1H), 6.90 (dd, J = 8.7, 3.2 Hz, 1H), 3.83 (s, 3H)[2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 195.7, 160.2, 141.0, 135.6, 123.5, 113.5, 89.9, 55.7[2] | |
| Mass Spectrometry (ESI) | m/z [M+H]⁺ calcd for C₈H₈O₂I: 262.9564; found: 262.9573[2] | |
| 4-hydroxy-3-iodo-5-methoxybenzaldehyde | ¹H NMR (89.56 MHz, DMSO-d₆) | δ 9.759 (s, 1H), 7.889 (s, 1H), 7.424 (s, 1H), 3.908 (s, 3H)[3] |
| Mass Spectrometry (GC-MS) | m/z 278 (M⁺), 277, 51[4] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of 4-hydroxy-3-iodo-5-methoxybenzaldehyde involved the following key steps:
-
Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound.
-
Data Collection: A suitable crystal was mounted on a diffractometer. The crystal was kept at a constant temperature of 293(2) K during data collection. X-ray diffraction data were collected using Mo Kα radiation.
-
Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined by full-matrix least-squares on F².
Alternative Analytical Techniques
In the absence of a crystal structure, spectroscopic methods provide valuable information about the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing information on the connectivity and functional groups within the molecule.
-
Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.
Caption: Experimental workflow for single-crystal X-ray structure analysis.
Logical Relationship of Structural Analysis Techniques
The relationship between X-ray crystallography and alternative spectroscopic methods in determining molecular structure can be visualized as follows:
Caption: Relationship between X-ray crystallography and spectroscopy.
References
A Comparative Guide to Validating Products from 2-Iodo-5-methoxybenzaldehyde Reactions
This guide offers a comparative analysis of common palladium-catalyzed cross-coupling reactions for the functionalization of 2-Iodo-5-methoxybenzaldehyde. It is intended for researchers, scientists, and drug development professionals seeking to synthesize and validate the structure of novel derivatives. The guide provides a framework for experimental design by comparing the Suzuki-Miyaura, Sonogashira, and Heck reactions, supported by generalized experimental protocols and expected analytical data for product validation.
While specific quantitative data for reactions involving this compound is not extensively available in the literature, the data presented herein is based on well-established protocols for structurally analogous aryl iodides. The carbon-iodine bond's reactivity in such systems makes these comparisons a valuable starting point for reaction optimization.[1]
Comparative Performance of Cross-Coupling Reactions
The choice of cross-coupling reaction dictates the type of carbon-carbon bond formed, leading to a diverse range of molecular architectures. The following tables summarize typical reaction conditions and expected yields for Suzuki-Miyaura, Sonogashira, and Heck reactions based on analogous aryl iodide substrates.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids [2][3]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | >90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | >95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 12 | >85 |
Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes [4][5]
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp | 12 | 85-95 |
| Pd(PPh₃)₄ | CuI | Et₂NH | DMF | 50 | 10 | 88-95 |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NEt | Toluene | 60 | 12 | ~92 |
Table 3: Heck Coupling of Aryl Iodides with Alkenes [1][5]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 16-24 | 50-70 |
| Pd/C | Na₂CO₃ | DMF | 120-140 | 24 | 54-88 |
| Pd(PPh₃)₂Cl₂ | K₂CO₃ | DMA | 130-140 | 40 | 56-94 |
Experimental Protocols
The following are detailed, generalized protocols for performing Suzuki-Miyaura, Sonogashira, and Heck reactions with this compound. These should serve as a robust starting point for experimental work.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a standard procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 4:1 Toluene/Water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol details a standard procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine (TEA), 2.0 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[5]
-
Add the anhydrous solvent and the base via syringe.[5]
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.[5]
-
Heat the reaction to the desired temperature (typically 50-70 °C) and monitor its progress by TLC.[5]
-
Upon completion, cool the mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Heck Coupling
This protocol provides a general procedure for the alkenylation of this compound.
Materials:
-
This compound
-
Alkene (e.g., styrene, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 10 mol%)
-
Base (e.g., Et₃N, 2.0 equivalents)
-
Solvent (e.g., DMF or acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, dissolve this compound and the alkene in the chosen solvent.
-
Add the palladium catalyst, phosphine ligand, and the base.
-
Degas the mixture and heat under an inert atmosphere at 80-120 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Structural Validation of Products
The structural elucidation of the synthesized compounds is critical. A combination of spectroscopic methods is typically employed for unambiguous characterization.
Table 4: Expected Spectroscopic Data for Product Scaffolds
| Product Type | Expected ¹H NMR Signals (ppm, in CDCl₃) | Expected ¹³C NMR Signals (ppm, in CDCl₃) | Expected Mass Spectrum (m/z) |
| 2-Aryl-5-methoxybenzaldehyde | 9.8-10.5 (s, 1H, CHO), 7.0-8.0 (m, aromatic-H), 3.8-4.0 (s, 3H, OCH₃) | 190-193 (CHO), 160-165 (C-OCH₃), 110-145 (aromatic C), 55-56 (OCH₃) | [M]⁺, fragments corresponding to loss of CHO, OCH₃ |
| 2-(Alkynyl)-5-methoxybenzaldehyde | 9.9-10.6 (s, 1H, CHO), 7.2-7.8 (m, aromatic-H), 3.8-4.0 (s, 3H, OCH₃) | 190-192 (CHO), 161-164 (C-OCH₃), 115-140 (aromatic C), 80-95 (alkynyl C), 55-56 (OCH₃) | [M]⁺, characteristic alkyne fragmentation |
| 2-(Alkenyl)-5-methoxybenzaldehyde | 9.8-10.5 (s, 1H, CHO), 6.5-7.8 (m, aromatic & vinylic-H), 3.8-4.0 (s, 3H, OCH₃) | 191-193 (CHO), 160-163 (C-OCH₃), 112-142 (aromatic C), 120-135 (vinylic C), 55-56 (OCH₃) | [M]⁺, fragmentation patterns of the alkenyl side chain |
Note: The exact chemical shifts will vary depending on the specific substituent introduced.[6][7]
Visualizations
The following diagrams illustrate the general workflows and catalytic cycles for the described reactions.
A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic cycles of the Sonogashira cross-coupling reaction.
Catalytic cycle of the Heck cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Properties of 2-Iodo-5-methoxybenzaldehyde and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 2-Iodo-5-methoxybenzaldehyde and its structural analogues. Due to a scarcity of direct comparative studies in existing literature, this document outlines the expected electrochemical behavior based on the functional groups present and provides a standardized experimental protocol for researchers to generate comparable data.
Introduction to Electrochemical Properties
The electrochemical behavior of aromatic aldehydes, such as this compound, is of significant interest in various fields, including organic synthesis, materials science, and medicinal chemistry. The redox potentials of these molecules provide insights into their electron-donating or -accepting capabilities, which can influence their reactivity and biological activity. The aldehyde functional group is electrochemically active and can be either oxidized to a carboxylic acid or reduced to an alcohol. The presence of substituents on the aromatic ring, such as iodo and methoxy groups, can significantly modulate these electrochemical properties.
The methoxy group (-OCH₃) is a strong electron-donating group through resonance, which generally makes the aromatic ring more susceptible to oxidation (lowers the oxidation potential) and less susceptible to reduction (makes the reduction potential more negative). Conversely, the iodo group (-I) is a halogen that exhibits a dual electronic effect: it is electron-withdrawing through induction and weakly electron-donating through resonance. The overall effect and the final electrochemical properties are therefore dependent on the interplay of these substituents and their positions on the benzaldehyde scaffold.
Comparison of Electrochemical Data
To facilitate future comparative studies, the following tables are provided as a template for organizing experimental data.
Table 1: Reduction Potentials of this compound and Analogues
| Compound | Solvent/Electrolyte | Reduction Peak Potential 1 (Epc1, V) | Reduction Peak Potential 2 (Epc2, V) | Reversibility |
| Benzaldehyde | C₄MIMBF₄ | -1.39[1] | -1.69[1] | Irreversible[1] |
| This compound | Data not available | |||
| Analogue 1 (e.g., 4-Iodo-3-methoxybenzaldehyde) | Data not available | |||
| Analogue 2 (e.g., 2-Chloro-5-methoxybenzaldehyde) | Data not available |
Table 2: Oxidation Potentials of this compound and Analogues
| Compound | Solvent/Electrolyte | Oxidation Peak Potential (Epa, V) | Reversibility |
| Benzaldehyde | Data not available | ||
| This compound | Data not available | ||
| Analogue 1 (e.g., 4-Iodo-3-methoxybenzaldehyde) | Data not available | ||
| Analogue 2 (e.g., 2-Chloro-5-methoxybenzaldehyde) | Data not available |
Experimental Protocols
To ensure the generation of comparable and reproducible data, the following detailed protocol for cyclic voltammetry (CV) is provided.
Objective: To determine the oxidation and reduction potentials of this compound and its analogues.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in a specified electrolyte)
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat
-
Solvent: Acetonitrile (CH₃CN), HPLC grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), 0.1 M
-
Analyte: this compound or its analogue (typically 1-5 mM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller particle size (e.g., 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).
-
Sonnicate the electrode in the solvent for a few minutes to remove any adhered particles.
-
Dry the electrode under a stream of inert gas.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in the solvent (acetonitrile).
-
Purge the electrolyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode system in the electrochemical cell containing the deoxygenated electrolyte solution.
-
Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox peaks in the potential window of interest.
-
Add the analyte (this compound or its analogue) to the electrolyte solution to the desired concentration (e.g., 1 mM).
-
Purge the solution again with the inert gas for a few minutes.
-
Perform the cyclic voltammetry scan. A typical potential window for aromatic aldehydes could be from +2.0 V to -2.0 V vs. Ag/AgCl. The scan rate can be varied (e.g., from 50 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer process.
-
Record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Determine the peak currents (ipa and ipc).
-
Assess the reversibility of the redox processes by analyzing the peak separation (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc). For a reversible one-electron process, ΔEp is typically around 59 mV at room temperature.
-
Visualizations
The following diagrams illustrate the experimental workflow and the expected relationships between molecular structure and electrochemical properties.
References
cost-benefit analysis of using 2-Iodo-5-methoxybenzaldehyde in synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical decision that impacts reaction efficiency, yield, and overall project cost. This guide provides a comprehensive cost-benefit analysis of using 2-iodo-5-methoxybenzaldehyde in key synthetic transformations, comparing its performance with viable alternatives.
Executive Summary
This compound is a versatile building block, particularly valued for its high reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Ullmann couplings. This enhanced reactivity, stemming from the weaker carbon-iodine bond, often translates to higher yields, faster reaction times, and milder reaction conditions compared to its bromo- and chloro- analogues. However, this performance advantage typically comes at a higher upfront cost. This guide presents a quantitative comparison to aid in the strategic selection of the most appropriate starting material for your synthetic needs.
Cost and Performance Comparison
The following tables summarize the key quantitative data for this compound and its alternatives in the context of biaryl synthesis, a common application for these compounds.
Table 1: Cost Comparison of Key Starting Materials
| Compound | Molecular Formula | CAS Number | Representative Price (per gram) |
| This compound | C₈H₇IO₂ | 77287-58-2 | ~$118 - $189[1][2] |
| 2-Bromo-5-methoxybenzaldehyde | C₈H₇BrO₂ | 7507-86-0 | ~$32 |
| 2-Chloro-5-methoxybenzaldehyde | C₈H₇ClO₂ | 56962-09-5 | ~$40 |
| 5-Methoxysalicylaldehyde | C₈H₈O₃ | 672-13-9 | ~$32 |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
Table 2: Performance in Suzuki-Miyaura Cross-Coupling Reactions
| Aryl Halide | Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Pd catalyst, base, room temp. to mild heating | 75-99%[3][4] | High reactivity, mild conditions, shorter reaction times | Higher cost, potential for side reactions if not optimized |
| 2-Bromo-5-methoxybenzaldehyde | Pd catalyst, base, elevated temperatures | 70-95% | Lower cost than iodo-analogue, good reactivity | Requires harsher conditions than iodo-analogue |
| 2-Chloro-5-methoxybenzaldehyde | Specialized Pd catalyst/ligand, high temperatures | 60-85% | Lowest cost among halogenated alternatives | Low reactivity, requires specific and often expensive catalysts, longer reaction times |
The higher reactivity of the iodo-substituted compound is a significant benefit, often allowing for the use of less forcing conditions, which can be crucial for the synthesis of complex molecules with sensitive functional groups.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for reproducible and adaptable research.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Ullmann Condensation of this compound
Materials:
-
This compound (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
1,10-Phenanthroline (0.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a Schlenk tube, add copper(I) iodide and 1,10-phenanthroline.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add this compound, the phenol, and cesium carbonate.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110-120°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
To further aid in the decision-making process and to visualize the synthetic workflow, the following diagrams are provided.
Caption: Decision workflow for selecting a starting material for biaryl synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of this compound for a synthesis campaign is a strategic choice that hinges on a careful evaluation of cost versus performance. For applications where high yields, mild reaction conditions, and shorter reaction times are paramount, the higher upfront cost of the iodo-derivative can be justified by the overall efficiency and success of the synthesis. Conversely, for cost-sensitive projects where harsher reaction conditions are tolerable, the bromo- or even chloro-analogues present viable, more economical alternatives. This guide provides the necessary data to make an informed decision based on the specific requirements of your research and development goals.
References
A Comparative Guide to the Synthetic Efficiency of Iodo-benzaldehyde Isomers
For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route is paramount for efficiency and cost-effectiveness. This guide provides a comparative analysis of the synthetic efficiency for producing ortho-, meta-, and para-iodobenzaldehyde, three valuable building blocks in organic synthesis.
This document outlines common synthetic strategies for each isomer, presenting quantitative data from various sources to facilitate a direct comparison of their performance. Detailed experimental protocols for representative high-yielding methods are also provided, alongside a visual representation of a general synthetic workflow.
Performance Comparison of Synthetic Routes
The synthesis of iodo-benzaldehyde isomers can be achieved through several distinct pathways, with the choice of method often depending on the desired isomer, available starting materials, and required scale. The following table summarizes quantitative data for some of the common methods employed for the synthesis of each isomer. It is important to note that the reaction conditions and scales may vary between different studies, which can influence the reported yields.
| Isomer | Starting Material | Method | Reagents & Conditions | Yield (%) | Reference |
| ortho-Iodobenzaldehyde | Benzaldehyde | Palladium-Catalyzed C-H Iodination | N-Iodosuccinimide (NIS), Pd(OAc)₂, aniline derivative, organic acid, 1,2-dichloroethane, 60 °C | up to 82% | [1] |
| 2-Iodobenzyl alcohol | Oxidation | Pyridinium chlorochromate (PCC), Celite, CH₂Cl₂ | 74% | ||
| meta-Iodobenzaldehyde | Benzaldehyde | Direct Iodination | 1,3-Diiodo-5,5-dimethylhydantoin, H₂SO₄ | Not specified | |
| 3-Iodobenzyl alcohol | Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂, rt, 2h | 95% | [2] | |
| 3-Aminobenzaldehyde | Sandmeyer Reaction | 1. NaNO₂, HCl; 2. KI | Yield not specified for this specific transformation, but is a general method. | [3] | |
| para-Iodobenzaldehyde | Benzaldehyde | Direct Iodination | Likely major product from direct iodination due to sterics. | Not specified | |
| p-Bromobenzaldehyde | Halogen Exchange | KI, CuI, DMI, 200 °C, 6h | 73% | ||
| Ethyl 4-iodobenzoate | Reduction | Diisobutylaluminum hydride (DIBAL-H), CH₂Cl₂ | High |
Experimental Protocols
The following are detailed experimental procedures for high-yielding synthetic routes for each iodo-benzaldehyde isomer.
Synthesis of ortho-Iodobenzaldehyde via Palladium-Catalyzed C-H Iodination
This method provides a direct route to ortho-iodobenzaldehyde from commercially available benzaldehyde.[1]
Materials:
-
Benzaldehyde
-
N-Iodosuccinimide (NIS)
-
Palladium acetate (Pd(OAc)₂)
-
2,5-Ditrifluoromethylaniline (or other suitable aniline derivative)
-
Trifluoroacetic acid
-
1,2-Dichloroethane
Procedure:
-
In a reaction vessel, combine benzaldehyde, N-iodosuccinimide, palladium acetate, the aniline derivative, and the organic acid in 1,2-dichloroethane.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC).
-
Upon completion, the reaction mixture is worked up to isolate the product. This typically involves dilution with a suitable solvent, washing with aqueous solutions to remove impurities, drying the organic layer, and removing the solvent under reduced pressure.
-
The crude product is then purified by column chromatography to yield pure ortho-iodobenzaldehyde.
Synthesis of meta-Iodobenzaldehyde via Oxidation of 3-Iodobenzyl Alcohol
This protocol describes a high-yielding oxidation of 3-iodobenzyl alcohol to the corresponding aldehyde.[2]
Materials:
-
3-Iodobenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Diatomaceous earth (Celite)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
Suspend pyridinium chlorochromate and dry diatomaceous earth in anhydrous dichloromethane at room temperature and stir for 15 minutes.[2]
-
Add a solution of 3-iodobenzyl alcohol in anhydrous dichloromethane to this suspension.[2]
-
Protect the reaction mixture from light and continue stirring for 2 hours at room temperature.[2]
-
After the reaction is complete, dilute the mixture with ether and filter through a pad of diatomaceous earth.[2]
-
Concentrate the filtrate to obtain a crude product, which is then purified by short silica gel column chromatography using dichloromethane as the eluent to give 3-iodobenzaldehyde as a white solid.[2]
Synthesis of para-Iodobenzaldehyde via Halogen Exchange of p-Bromobenzaldehyde
This procedure details the conversion of p-bromobenzaldehyde to p-iodobenzaldehyde.
Materials:
-
p-Bromobenzaldehyde
-
Potassium iodide (KI)
-
Copper(I) iodide (CuI)
-
1,3-Dimethyl-2-imidazolidinone (DMI)
-
Diethyl ether
Procedure:
-
In a three-neck flask, combine p-bromobenzaldehyde, potassium iodide, copper(I) iodide, and freshly distilled DMI.
-
Purge the mixture with nitrogen and heat at 200 °C with vigorous stirring for 6 hours.
-
After cooling to room temperature, add brine and ice.
-
Filter the mixture to remove inorganic salts.
-
Extract the filtrate with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over an appropriate drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Synthetic Workflow and Logical Relationships
The synthesis of iodo-benzaldehyde isomers can be broadly categorized into two main strategies: direct iodination of benzaldehyde or a multi-step synthesis involving the introduction of the iodine and aldehyde functionalities separately. The following diagram illustrates these general pathways.
General synthetic strategies for iodo-benzaldehyde isomers.
References
Unveiling the Bioactive Potential: A Comparative Guide to Compounds Derived from Methoxybenzaldehyde Scaffolds
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Benzaldehyde derivatives, a class of aromatic compounds, have emerged as a promising scaffold in the design of new drugs due to their diverse biological activities. This guide provides a comparative analysis of the biological screening of compounds derived from or structurally related to 2-Iodo-5-methoxybenzaldehyde, offering insights into their potential as antimicrobial and anticancer agents. We present a synthesis of data from various studies, complete with experimental protocols and visual diagrams to elucidate key processes.
Antimicrobial Activity: A Battle Against Pathogens
Several studies have highlighted the antimicrobial properties of benzaldehyde derivatives. The presence and position of substituents on the benzene ring, such as hydroxyl, nitro, and halogen groups, significantly influence their efficacy.
Comparative Antimicrobial Activity of Benzaldehyde Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of various methoxybenzaldehyde derivatives against pathogenic microorganisms.
| Compound | Test Organism | MIC (mg/mL) | MFC (mg/mL) |
| 2,4,5-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1 | 8 |
| 2,3,4-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1 | 2 |
| 3,4,5-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1 | 4 |
| 2,4,6-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 0.25 | 0.5 |
| 3,4,5-Trimethoxybenzaldehyde | Escherichia coli | 21 mm zone of inhibition at 1 mg/mL | - |
| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | 1024 µg/mL | 2 x MIC |
Experimental Protocol: Broth Microdilution Method for MIC and MFC Determination [1]
This method is utilized to ascertain the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism (MIC) and the minimum concentration needed to kill the microorganism (MFC).
-
Preparation of Test Compounds: Stock solutions of the benzaldehyde derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
MFC Determination: An aliquot from the wells showing no growth is sub-cultured onto an agar plate. The MFC is the lowest concentration that shows no microbial growth on the agar plate.
Caption: A generalized workflow for the synthesis and biological screening of compounds derived from a starting benzaldehyde scaffold.
Anticancer Activity: Targeting Malignant Cells
Methoxy-substituted flavonoids, which share structural similarities with benzaldehyde derivatives, have demonstrated significant cytotoxic activity against various cancer cell lines. The position and number of methoxy groups play a crucial role in their anticancer potential.
Comparative Anticancer Activity of Methoxyflavone Analogs
The following table presents the half-maximal inhibitory concentration (IC50) values of different methoxyflavone derivatives against cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| 5-demethylnobiletin derivative 2 | HepG2 (Liver Cancer) | 41.37 |
| 4',5'-dihydroxy-5,7,3'-TMF | HCC1954 (Breast Cancer) | 8.58 |
| 5,7-dihydroxy-3,6,4'-TMF (P1) | A2058 (Melanoma) | 3.92 |
| 5,7,5'-trihydroxy-3,6,3',4'-TeMF (P2) | A2058 (Melanoma) | 8.18 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Hedgehog Signaling Pathway Inhibition: A Potential Anticancer Mechanism
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its abnormal activation can lead to tumorigenesis.[2][3] Certain 2-methoxybenzamide derivatives have been identified as potent inhibitors of this pathway, targeting the Smoothened (Smo) receptor.
Caption: Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of 2-methoxybenzamide derivatives on the SMO protein.
References
A Comparative Guide to the Synthetic Applications of 2-Iodo-5-methoxybenzaldehyde
In the landscape of modern organic synthesis, 2-Iodo-5-methoxybenzaldehyde stands as a versatile and highly reactive building block. Its unique substitution pattern, featuring an aldehyde, a methoxy group, and a strategically positioned iodine atom, makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. This guide provides a comprehensive overview of the key synthetic applications of this compound, with a focus on palladium-catalyzed cross-coupling reactions. We will objectively compare its performance with alternative aryl halides and provide supporting experimental data and detailed protocols for key transformations.
At a Glance: Reactivity of Aryl Halides in Cross-Coupling Reactions
The synthetic utility of this compound is intrinsically linked to the reactivity of the carbon-iodine (C-I) bond in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these transformations is:
I > Br > Cl > F
This trend is attributed to the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle, leading to faster reactions and often allowing for milder reaction conditions compared to the corresponding bromo and chloro derivatives.[1][2][3]
Key Synthetic Applications
The primary synthetic applications of this compound revolve around its participation in three major palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with an organoboron compound.
-
Heck Coupling: Formation of a carbon-carbon bond with an alkene.
-
Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.
These reactions enable the introduction of a wide variety of substituents at the 2-position, leading to a diverse array of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures, which are prevalent in many biologically active compounds. This compound is an excellent substrate for this reaction due to its high reactivity.
Comparative Performance: 2-Iodo- vs. 2-Bromo-5-methoxybenzaldehyde
| Feature | This compound | 2-Bromo-5-methoxybenzaldehyde | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond is weaker than the C-Br bond, leading to a faster rate of oxidative addition to the palladium catalyst.[4] |
| Typical Reaction Temperature | Room temperature to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-110 °C) | The higher reactivity of the iodo-substrate allows for coupling at lower temperatures.[4] |
| Typical Reaction Time | Shorter (e.g., 1-8 hours) | Longer (e.g., 6-24 hours) | The faster catalytic cycle with the iodo-substrate leads to quicker reaction completion.[4] |
| Typical Yields | Generally high | Moderate to high | While dependent on the specific coupling partners, the greater reactivity of the iodo-compound often results in higher isolated yields.[2] |
| Catalyst Loading | Often lower | Typically higher | The higher reactivity may allow for a reduction in the amount of palladium catalyst required. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is based on general procedures for Suzuki-Miyaura couplings of aryl iodides.[5]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed mixture of dioxane and water (4:1 ratio, 5 mL).
-
Stir the reaction mixture and heat to 80 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of the Suzuki-Miyaura Coupling Workflow
Heck Coupling
The Heck reaction is a valuable tool for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.
Comparative Performance: 2-Iodo- vs. 2-Bromo-5-methoxybenzaldehyde
| Feature | This compound | 2-Bromo-5-methoxybenzaldehyde | Rationale |
| Relative Reactivity | High | Moderate | The oxidative addition of the C-I bond to the palladium catalyst is generally faster than that of the C-Br bond.[3] |
| Typical Reaction Temperature | 80-120 °C | 100-140 °C | Milder conditions are often sufficient for the more reactive iodo-substrate. |
| Stereoselectivity | Generally high (trans-product) | Generally high (trans-product) | The mechanism of the Heck reaction typically favors the formation of the trans-isomer. |
| Typical Yields | Good to excellent | Moderate to good | Higher yields are often observed with the iodo-substrate under optimized conditions.[1] |
Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol is based on general procedures for Heck reactions of aryl iodides.[3]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas.
-
Add anhydrous DMF (5 mL), triethylamine (1.5 mmol), and styrene (1.2 mmol).
-
Heat the reaction mixture to 100 °C under the inert atmosphere.
-
Monitor the reaction progress by GC-MS or TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualization of the Heck Coupling Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.
Comparative Performance: 2-Iodo- vs. 2-Bromo-5-methoxybenzaldehyde
| Feature | This compound | 2-Bromo-5-methoxybenzaldehyde | Rationale |
| Relative Reactivity | High | Moderate | The reactivity trend for the halide in Sonogashira coupling is I > Br >> Cl.[3] |
| Catalyst System | Pd/Cu co-catalysis or copper-free systems | Pd/Cu co-catalysis; copper-free systems may require harsher conditions | The high reactivity of the iodo-substrate makes it suitable for a broader range of catalytic systems. |
| Reaction Temperature | Room temperature to 70 °C | 50-100 °C | Milder temperatures are often sufficient for the coupling of iodo-substrates.[6] |
| Typical Yields | Excellent | Good to excellent | High to excellent yields are typically achieved with aryl iodides.[7] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is based on standard Sonogashira coupling conditions.[6]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise.
-
Heat the reaction mixture to 50 °C and monitor by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualization of the Sonogashira Coupling Logical Relationship
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, where the carbon-iodine bond's reactivity allows for efficient and often milder reaction conditions compared to its bromo and chloro counterparts. This enhanced reactivity translates to faster reaction times, potentially higher yields, and greater flexibility in catalyst selection. For researchers and professionals in drug development and materials science, the strategic choice of this compound as a starting material can significantly streamline synthetic routes to complex and valuable molecules. The provided protocols and diagrams serve as a practical guide for harnessing the synthetic potential of this versatile building block.
References
- 1. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-methoxybenzaldehyde [synhet.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Iodo-5-methoxybenzaldehyde: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Iodo-5-methoxybenzaldehyde are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, supplemented with essential safety data and a clear workflow diagram.
Hazard Profile and Safety Summary
This compound is a chemical compound that requires careful handling due to its toxic and irritant properties.[1][2] In case of accidental release, personnel should be evacuated to a safe area.[3] Appropriate personal protective equipment, including respiratory protection, should be worn, and dust formation should be avoided.[3]
| Hazard Classification | GHS Pictogram | Hazard Statement | Prevention & Response Codes |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed | P264, P270, P301+P316, P321, P330, P405, P501 |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P317, P362+P364 |
| Serious Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |
This data is aggregated from GHS information provided by multiple chemical suppliers and databases.[1][2][4]
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound, its containers, and any contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Conduct all disposal preparations in a well-ventilated area, preferably within a chemical fume hood.[3][5]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated Materials:
-
Any materials used in handling the chemical (e.g., weighing paper, contaminated gloves, absorbent pads) should also be placed in the same hazardous waste container.
-
-
Empty Containers:
-
"Empty" containers may still retain chemical residues. These should be treated as hazardous waste and disposed of in the same manner as the chemical itself. Do not rinse them into the drain.[5]
-
3. Labeling and Storage:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong bases.[5] The storage area should be cool and dry.[5]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste disposal company.
-
It is imperative to consult and adhere to all local, regional, and national regulations regarding hazardous waste disposal to ensure complete and accurate classification and disposal.[5]
-
Crucially, do not empty this chemical or its containers into drains or the general trash. [5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Iodo-5-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides critical safety and logistical information for the proper handling and disposal of 2-Iodo-5-methoxybenzaldehyde, a chemical that requires careful management to mitigate potential hazards. Adherence to these protocols is essential for minimizing risks and ensuring regulatory compliance.
Hazard Assessment: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Ingestion of similar compounds has been shown to be toxic.[1][4] Therefore, implementing stringent engineering controls and personal protective measures is mandatory.
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize the inhalation of dust and vapors.[5][6]
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[5][7]
2. Personal Protective Equipment (PPE): A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required.[8] When there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[5][8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn at all times.[5][8] It is crucial to inspect gloves for any signs of damage before use and to follow proper removal techniques to avoid skin contact.[5] For tasks with a high risk of splashing, consider double-gloving.[5]
-
Body Protection: A laboratory coat must be worn and fully buttoned.[8] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[5][8]
-
Respiratory Protection: If work cannot be conducted in a chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[6][9]
3. General Handling Procedures:
-
Wash hands and any exposed skin thoroughly after handling.[2][5][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]
-
Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place.[2][7][10]
Quantitative Hazard Information
The following table summarizes the hazard information for this compound and its related compounds based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data synthesized from sources concerning 5-Iodo-2-methoxybenzaldehyde and other related isomers.[1][2][3]
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste in strict accordance with all local, regional, and national regulations.[5][7]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams.[5]
-
Containerization: Collect all solid and liquid waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 5-Iodo-2-methoxybenzaldehyde | C8H7IO2 | CID 262240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
